4-(4-Chlorophenoxy)benzoic acid
Description
The exact mass of the compound 4-(4-Chlorophenoxy)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Chlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVCMTFJWOYNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396560 | |
| Record name | 4-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21120-67-2 | |
| Record name | 4-(4-Chlorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical Profiling of 4-(4-Chlorophenoxy)benzoic Acid: A Technical Guide
Introduction
4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2) represents a critical structural scaffold in the development of pharmaceuticals, agrochemicals, and advanced materials. As a diphenyl ether derivative, it serves as a robust intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), fibrate-class lipid-lowering agents, and protoporphyrinogen oxidase (PPO) inhibitor herbicides. Furthermore, its rigid aromatic core and polar carboxylic acid terminus make it a valuable mesogen in the synthesis of liquid crystalline polymers (LCPs).
This technical guide provides a comprehensive physicochemical profile of 4-(4-chlorophenoxy)benzoic acid, synthesizing experimental data with predictive modeling to support research and process optimization.
Molecular Identity & Structural Characterization
The molecule consists of two benzene rings linked by an ether oxygen, with a carboxylic acid group at the 4-position of one ring and a chlorine atom at the 4-position of the other. This para-para substitution pattern imparts significant structural rigidity and planarity, influencing its solid-state packing and solubility profile.
| Parameter | Detail |
| IUPAC Name | 4-(4-Chlorophenoxy)benzoic acid |
| CAS Registry Number | 21120-67-2 |
| Molecular Formula | C₁₃H₉ClO₃ |
| Molecular Weight | 248.66 g/mol |
| SMILES | OC(=O)c1ccc(Oc2ccc(Cl)cc2)cc1 |
| InChI Key | YVVCMTFJWOYNJW-UHFFFAOYSA-N |
Physicochemical Properties[1][2][3]
The following data consolidates experimental values and high-confidence predictive models essential for formulation and synthesis planning.
Table 1: Core Physicochemical Parameters
| Property | Value | Source/Method | Implications |
| Appearance | White to off-white crystalline solid | Experimental | Purity indicator; discoloration suggests oxidation. |
| Melting Point | 167–171 °C | Experimental [1] | High thermal stability; suitable for high-temp reactions. |
| Boiling Point | 392.3 ± 22.0 °C | Predicted (760 mmHg) | Low volatility; stable under standard drying conditions. |
| Density | 1.347 ± 0.06 g/cm³ | Predicted | Relevant for packing and bulk density calculations. |
| pKa (Acid) | 4.27 ± 0.10 | Predicted | Weak acid; forms salts with weak bases (pH > 5). |
| LogP (Octanol/Water) | 3.82 ± 0.30 | Predicted | High lipophilicity; poor aqueous solubility without ionization. |
| Solubility (Water) | < 0.1 mg/mL (at pH 2) | Experimental | Practically insoluble in acidic media. |
| Solubility (Organic) | Soluble in DMSO, DMF, MeOH, EtOH | Experimental | Standard solvents for NMR and synthesis. |
Expert Insight: Solubility & Formulation
The high LogP (3.82) indicates significant lipophilicity, driven by the chlorophenoxy moiety. In drug development, this suggests high membrane permeability but poor aqueous solubility. For formulation, conversion to a salt form (e.g., sodium or potassium 4-(4-chlorophenoxy)benzoate) significantly enhances aqueous solubility, a strategy commonly employed for related fibrate drugs.
Spectral Characterization
Accurate identification relies on specific spectral fingerprints. The following data outlines the characteristic signals expected for 4-(4-chlorophenoxy)benzoic acid.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
The spectrum exhibits two distinct AA'BB' systems due to the para-substitution on both rings.
-
δ 12.80 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.
-
δ 7.95 ppm (d, J = 8.8 Hz, 2H): Protons on the benzoic acid ring ortho to the electron-withdrawing carboxyl group (deshielded).
-
δ 7.48 ppm (d, J = 8.8 Hz, 2H): Protons on the chlorophenoxy ring ortho to the chlorine atom.
-
δ 7.15 ppm (d, J = 8.8 Hz, 2H): Protons on the chlorophenoxy ring ortho to the ether oxygen.
-
δ 7.05 ppm (d, J = 8.8 Hz, 2H): Protons on the benzoic acid ring ortho to the ether oxygen (shielded by resonance donation).
Infrared Spectroscopy (FT-IR)
-
3300–2500 cm⁻¹: O-H stretch (carboxylic acid, broad).
-
1680–1690 cm⁻¹: C=O stretch (conjugated acid carbonyl).
-
1590, 1485 cm⁻¹: C=C aromatic skeletal vibrations.
-
1240–1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
-
1090 cm⁻¹: C-Cl stretch (aryl chloride).
Experimental Methodology: Synthesis & Purification
Causality & Logic: Direct nucleophilic aromatic substitution (SNAr) is often sluggish with unactivated aryl halides. Therefore, a copper-catalyzed Ullmann-type ether synthesis is the preferred route for high yield and purity. This protocol utilizes a modern ligand-accelerated system to lower the reaction temperature and improve reproducibility.
Protocol: Ligand-Accelerated Ullmann Coupling
Reagents:
-
4-Chlorophenol (1.0 equiv)
-
4-Iodobenzoic acid (1.0 equiv) [Note: Iodo- is more reactive than Bromo-]
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N-Dimethylglycine (Ligand) (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Charging: In a nitrogen-flushed reaction vessel, combine 4-chlorophenol (12.8 g, 100 mmol), 4-iodobenzoic acid (24.8 g, 100 mmol), CuI (1.9 g, 10 mmol), N,N-dimethylglycine (2.06 g, 20 mmol), and Cs₂CO₃ (65.2 g, 200 mmol).
-
Solvation: Add anhydrous 1,4-dioxane (200 mL).
-
Reaction: Heat the mixture to reflux (100–110 °C) under nitrogen for 24 hours. Monitor progress via TLC (SiO₂, 3:1 Hexane/EtOAc) or HPLC.
-
Work-up: Cool to room temperature. Filter off inorganic salts through a Celite pad.
-
Acidification: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (200 mL) and acidify to pH 2 with 1N HCl. The product will precipitate as a white solid.[1]
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (9:1) to yield pure 4-(4-chlorophenoxy)benzoic acid.
Visualization: Synthesis Workflow
Figure 1: Ligand-accelerated Ullmann synthesis pathway for high-purity 4-(4-chlorophenoxy)benzoic acid.
Applications & Reactivity
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of fibrate analogs. The carboxylic acid group can be esterified or coupled with amines to generate lipophilic prodrugs. It is also monitored as a specific impurity (e.g., in Bumetanide synthesis) [2].
Liquid Crystal Polymers (LCPs)
The rigid, rod-like structure of the diphenyl ether core makes this acid a valuable "mesogenic unit." When polymerized with glycols or aromatic diols, it imparts liquid crystalline properties (nematic or smectic phases) to the resulting polyester, enhancing thermal stability and mechanical strength.
Agrochemical Scaffolds
Structurally analogous to the herbicide Acifluorfen, the 4-(4-chlorophenoxy)benzoic acid scaffold is used to explore new protoporphyrinogen oxidase inhibitors. The chlorine atom enhances metabolic stability, while the acid group mimics the substrate of the target enzyme.
References
-
ChemicalBook. (2023). 4-(4-Chlorophenoxy)benzoic acid Chemical Properties and Safety. Retrieved from
-
Chemicea Pharmaceuticals. (2023). Bumetanide Impurity Standards and Metabolites. Retrieved from [2]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters.[1][3][4] (General reference for the Ullmann protocol described).
-
PubChem. (2023). Compound Summary: 4-(4-Chlorophenoxy)benzoic acid. Retrieved from
Sources
An In-depth Technical Guide to the Structure Elucidation of 4-(4-Chlorophenoxy)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the complete structure elucidation of 4-(4-Chlorophenoxy)benzoic acid, a molecule of significant interest in the pharmaceutical, agricultural, and polymer science sectors.[1] Moving beyond a simple recitation of data, this document details the strategic rationale behind the selection of analytical techniques, the in-depth interpretation of spectral data, and the synergistic logic that allows for the unambiguous confirmation of the molecular structure. We will proceed through a systematic workflow, integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The final, definitive structure is corroborated by X-ray crystallography principles. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for molecular characterization.
Introduction and Strategic Overview
4-(4-Chlorophenoxy)benzoic acid (Molecular Formula: C₁₃H₉ClO₃, Molecular Weight: 248.66 g/mol ) is a diaryl ether derivative.[2][3] Such structures are common scaffolds in medicinal chemistry and materials science. Accurate and definitive structure confirmation is a non-negotiable prerequisite for any further research, development, or regulatory submission. The potential for isomeric confusion—for instance, with 3-(4-Chlorophenoxy)benzoic acid or 4-(3-Chlorophenoxy)benzoic acid—necessitates a robust analytical strategy that can precisely define the connectivity and substitution patterns of the molecule.
Our approach is grounded in a logical progression from broad molecular properties to fine atomic-level connectivity. We will first confirm the molecular formula and key functional groups before assembling the complete structural puzzle using advanced NMR correlation techniques.
Caption: A logical workflow for the structure elucidation of an organic molecule.
Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy
The initial analytical phase focuses on confirming the molecular formula and identifying the core functional groups. This provides the fundamental building blocks for the more detailed NMR analysis that follows.
Mass Spectrometry (MS): Molecular Weight and Isotopic Signature
Expertise & Causality: High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule, which in turn confirms its elemental composition. For halogenated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides an immediate and powerful validation point.
Anticipated Data & Interpretation: The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺˙) at m/z 248. Crucially, a second peak, the [M+2]⁺˙, will appear at m/z 250 with an intensity approximately one-third of the molecular ion peak. This "A+2" peak is the definitive signature of a molecule containing a single chlorine atom.[4]
Key fragmentation patterns would further support the proposed structure:
-
Loss of -OH (m/z 231): A common initial fragmentation for carboxylic acids.
-
Loss of -COOH (m/z 203): Cleavage of the entire carboxyl group.
-
Cleavage at the ether bond: Resulting in fragments corresponding to the chlorophenoxy cation (m/z 127) and the carboxyphenyl radical, or vice versa.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass | Interpretation |
|---|---|---|---|
| [C₁₃H₉³⁵ClO₃]⁺˙ | 248.0240 | ~248.0241 | Molecular Ion ([M]⁺˙) |
| [C₁₃H₉³⁷ClO₃]⁺˙ | 249.0211 | ~249.0212 | Isotopic Peak ([M+2]⁺˙) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 50-400 to detect the molecular ion and relevant fragments.
-
Data Processing: Analyze the resulting spectrum for the molecular ion peak, the A+2 isotopic pattern, and characteristic fragmentation ions.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: FTIR spectroscopy is an exceptionally rapid and non-destructive technique for identifying the types of chemical bonds present in a molecule. The presence of a carboxylic acid and an aromatic ether linkage gives rise to a highly characteristic IR spectrum.[5]
Anticipated Data & Interpretation: The FTIR spectrum provides clear evidence for the key functional moieties:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6][7]
-
C-H Stretch (Aromatic): A sharp absorption just above 3000 cm⁻¹ (~3050-3100 cm⁻¹) indicates C-H bonds on the aromatic rings.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band around 1700-1680 cm⁻¹ confirms the presence of the carbonyl group.[8]
-
C-O-C Stretch (Aromatic Ether): Two characteristic bands are expected: an asymmetric stretch around 1245 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[9]
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 800-700 cm⁻¹, can be attributed to the C-Cl bond.
Table 2: Key Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
|---|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3070 | Medium, Sharp | C-H stretch | Aromatic |
| ~1690 | Very Strong | C=O stretch | Carboxylic Acid |
| ~1245 | Strong | C-O-C asym. stretch | Aryl Ether |
| ~1050 | Medium | C-O-C sym. stretch | Aryl Ether |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
High-Resolution NMR Spectroscopy: The Definitive Connectivity Map
While MS and IR confirm the pieces are present, NMR spectroscopy shows how they are assembled. A combination of 1D and 2D NMR experiments is required for an unambiguous assignment of all protons and carbons and to establish the crucial ether linkage between the two aromatic rings.[10][11]
¹H NMR Spectroscopy: Proton Environments and Substitution Patterns
Expertise & Causality: The chemical shift, integration, and coupling (splitting) patterns in the ¹H NMR spectrum reveal the electronic environment and connectivity of the protons. For this molecule, the two para-substituted rings are expected to produce two distinct AA'BB' systems, which often appear as two sets of doublets.
Anticipated Data & Interpretation (in DMSO-d₆):
-
~13.0 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its broadness is due to chemical exchange.
-
~8.00 ppm (2H, doublet, J ≈ 8.5 Hz): Protons H-3 and H-5, ortho to the electron-withdrawing carboxylic acid group.
-
~7.50 ppm (2H, doublet, J ≈ 8.8 Hz): Protons H-2' and H-6', ortho to the electron-withdrawing chlorine atom.
-
~7.15 ppm (2H, doublet, J ≈ 8.5 Hz): Protons H-2 and H-6, ortho to the electron-donating ether oxygen.
-
~7.10 ppm (2H, doublet, J ≈ 8.8 Hz): Protons H-3' and H-5', ortho to the ether oxygen on the chlorophenyl ring.
The clear separation into four distinct doublets immediately confirms the para-substitution on both rings.
¹³C NMR Spectroscopy: Carbon Skeleton
Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. Due to the molecule's symmetry, fewer than 13 signals are expected.
Anticipated Data & Interpretation (in DMSO-d₆):
-
~167 ppm: The carbonyl carbon of the carboxylic acid (C-7).
-
~161 ppm: The carbon attached to the ether oxygen on the benzoic acid ring (C-4).
-
~155 ppm: The carbon attached to the ether oxygen on the chlorophenyl ring (C-1').
-
~132 ppm: The carbons ortho to the carboxylic acid (C-3, C-5).
-
~130 ppm: The carbons ortho to the chlorine atom (C-2', C-6').
-
~129 ppm: The carbon bearing the chlorine atom (C-4').
-
~128 ppm: The carbon bearing the carboxylic acid group (C-1).
-
~122 ppm: The carbons ortho to the ether oxygen on the chlorophenyl ring (C-3', C-5').
-
~118 ppm: The carbons ortho to the ether oxygen on the benzoic acid ring (C-2, C-6).
This signal count (9 unique carbons) is consistent with a structure containing two para-substituted rings linked by an ether bridge.
2D NMR Spectroscopy: Assembling the Puzzle
Expertise & Causality: While 1D NMR suggests the structure, 2D correlation experiments provide definitive proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool in this context, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to "walk" across the ether linkage.
Key HMBC Correlations: The most critical correlations are those that unambiguously connect the two aromatic systems through the ether oxygen.
-
Protons H-2/H-6 to Carbon C-1': A correlation from the protons on the benzoic acid ring to the carbon atom (C-1') on the other side of the ether oxygen.
-
Protons H-3'/H-5' to Carbon C-4: A correlation from the protons on the chlorophenyl ring back to the carbon atom (C-4) on the benzoic acid ring.
These two correlations are irrefutable evidence of the C-O-C ether linkage between C-4 of the benzoic acid moiety and C-1' of the chlorophenoxy moiety.
Caption: Key 3-bond HMBC correlations confirming the ether linkage.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a spectrometer operating at ≥400 MHz.
-
2D Spectra Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence to establish ¹H-¹H correlations.
-
HSQC: Use a gradient-selected HSQC pulse sequence optimized for one-bond J(CH) coupling (~160 Hz) to correlate protons to their directly attached carbons.
-
HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for J(CH) of 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations to build the final structure.
Ultimate Confirmation: X-ray Crystallography
While the suite of spectroscopic techniques provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[12] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice.
Expected Structural Features:
-
Connectivity: Will confirm the atomic connections established by NMR.
-
Planarity: Will show the planarity of the two aromatic rings.
-
Dihedral Angle: Will determine the twist angle between the planes of the two rings around the ether linkage. For similar structures, this angle can be significant.[13][14]
-
Intermolecular Interactions: Will reveal the hydrogen-bonding pattern. Carboxylic acids typically form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.[15]
Obtaining a suitable single crystal is the primary experimental challenge, but the resulting data provides an unparalleled level of structural certainty.
Conclusion: A Synergistic and Self-Validating Approach
The structure elucidation of 4-(4-Chlorophenoxy)benzoic acid is achieved not by a single technique, but by the logical integration of multiple, complementary analytical methods. Mass spectrometry confirms the molecular formula, and infrared spectroscopy identifies the key functional groups. A comprehensive set of 1D and 2D NMR experiments then provides the definitive map of atomic connectivity. Each piece of data validates the others, creating a self-consistent and irrefutable structural assignment. This systematic, evidence-based workflow represents the gold standard in chemical research and is essential for ensuring the scientific integrity of any subsequent studies involving this compound.
References
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J&K Scientific. 4-(4-Chlorophenoxy)Benzoic Acid | 21120-67-2. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid. [Link]
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Fun, H. K., et al. (2010). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2765. [Link]
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Saeed, A., et al. (2021). 4-(3-Chloroanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 929–932. [Link]
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Chemistry LibreTexts. Spectroscopy of Ethers. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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NIST. Mass Spectrum of Benzoic acid, 4-chloro-. [Link]
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Rocky Mountain Laboratories. Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
OpenStax. Spectroscopy of Ethers. [Link]
-
Singh, N., & Sethi, A. (2013). Structural study of four benzyloxybenzoic acids and benzyloxyanilines using X-ray powder diffraction: interplay of strong and weak intermolecular interactions. CrystEngComm, 15(34), 6822-6831. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology. [Link]
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Dossey, A. T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(8), 1359-1362. [Link]
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Acevska, J., et al. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 26(24), 7592. [Link]
-
Pereira, V., et al. (2021). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv. [Link]
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An In-depth Technical Guide to 4-(4-Chlorophenoxy)benzoic Acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-(4-chlorophenoxy)benzoic acid, a versatile molecule with significant applications in the pharmaceutical and advanced materials industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, and key applications.
Core Molecular and Physical Properties
4-(4-Chlorophenoxy)benzoic acid is an aromatic carboxylic acid characterized by a chlorophenoxy group attached to a benzoic acid moiety. This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in its various applications.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Physicochemical Data
The physical properties of 4-(4-chlorophenoxy)benzoic acid are summarized in the table below. These characteristics are critical for determining appropriate solvents for reactions and purification, as well as for understanding its solid-state behavior.
| Property | Value | Source |
| CAS Number | 21120-67-2 | |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| InChI Key | YVVCMTFJWOYNJW-UHFFFAOYSA-N | [1] |
Synthesis of 4-(4-Chlorophenoxy)benzoic Acid
The synthesis of 4-(4-chlorophenoxy)benzoic acid is typically achieved through a nucleophilic aromatic substitution reaction. A common and industrially relevant method involves the condensation of a phenoxide with a substituted aromatic compound.
General Reaction Pathway
The synthesis generally proceeds via the reaction of p-chlorophenol with 4-halobenzoic acid or its ester derivative in the presence of a base and often a copper catalyst. The base deprotonates the phenol, forming a more nucleophilic phenoxide, which then displaces the halide on the benzoic acid ring.
Caption: General synthesis pathway for 4-(4-chlorophenoxy)benzoic acid.
Exemplary Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
p-Chlorophenol
-
4-Fluorobenzonitrile (as a precursor to 4-carboxy)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Copper(I) chloride
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine p-chlorophenol (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq) in DMF.
-
Catalyst Addition: Add a catalytic amount of Copper(I) chloride (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 140-150 °C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with hydrochloric acid to pH 2-3. This will hydrolyze the nitrile to a carboxylic acid and precipitate the product.
-
Isolation: Filter the precipitate and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 4-(4-chlorophenoxy)benzoic acid.
-
Drying: Dry the purified product under vacuum.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets, and the protons on the chlorophenoxy ring will also present as two doublets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic region will show distinct signals for the substituted and unsubstituted carbons of the two phenyl rings.
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O-C stretching of the ether linkage (around 1240 cm⁻¹).
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
Applications in Research and Development
4-(4-Chlorophenoxy)benzoic acid is a valuable building block in several areas of chemical research and development, most notably in the synthesis of pharmaceuticals and high-performance polymers.
Pharmaceutical Intermediate
This compound serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its structure is a scaffold that can be modified to produce molecules with desired pharmacological activities. Derivatives of benzoic acid are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] For instance, related structures have been investigated for their potential as hypolipidemic agents.[5]
Caption: Role of 4-(4-chlorophenoxy)benzoic acid in drug development.
Monomer for High-Performance Polymers
4-(4-Chlorophenoxy)benzoic acid and its derivatives are utilized in the polymer industry for the synthesis of specialty polymers.[2] Notably, related phenoxybenzoic acids are used as monomers in the electrophilic synthesis of polyetheretherketone (PEEK).[6][7] PEEK is a high-performance thermoplastic known for its excellent thermal stability, chemical resistance, and mechanical properties, making it suitable for demanding applications in aerospace, medical implants, and electronics.[6][8]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-(4-chlorophenoxy)benzoic acid. While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds like 4-chlorobenzoic acid suggests that it should be handled with care.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Fire Safety: In case of fire, use appropriate extinguishing media. Wear a self-contained breathing apparatus.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Call a physician.
-
Inhalation: Move to fresh air.
-
Conclusion
4-(4-Chlorophenoxy)benzoic acid is a molecule of significant interest due to its utility as a precursor in the synthesis of both pharmaceuticals and advanced polymers. Its well-defined chemical structure and reactivity make it a valuable tool for researchers and developers in these fields. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application.
References
-
J&K Scientific. 4-(4-Chlorophenoxy)Benzoic Acid | 21120-67-2. [Link]
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
PubChem. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
-
NIST WebBook. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. [Link]
-
SpectraBase. Benzoic acid, 4-chloro-, 4-acetylphenyl ester. [Link]
-
PubMed. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. [Link]
-
ResearchGate. (PDF) Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]
- Google Patents. US8236919B2 - Process for preparing a polyether ether ketone.
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
NIST WebBook. Benzoic acid, 4-chloro-. [Link]
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
-
MDPI. Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application. [Link]
Sources
- 1. Benzoic acid, 4-(4-chlorophenoxy)- | CymitQuimica [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 7. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Halophenoxy)benzoic Acids for Drug Development Professionals
A Senior Application Scientist's Perspective on Unveiling Molecular Architecture
Affiliation: Advanced Structural Analysis Division, Gemini Labs
Abstract
The precise three-dimensional arrangement of atoms within a crystalline solid, its crystal structure, is a cornerstone of modern drug development. It dictates a molecule's physicochemical properties, including solubility, stability, and bioavailability, and critically influences its interaction with biological targets. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical frameworks employed in the crystal structure analysis of small organic molecules pertinent to the pharmaceutical industry. While the primary focus of this document is 4-(4-chlorophenoxy)benzoic acid, a compound of interest for its potential applications in medicinal chemistry, a definitive public crystal structure is not available at the time of writing. Therefore, this guide will utilize the closely related and structurally characterized analogue, 4-(4-fluorophenoxy)benzoic acid , as a practical exemplar to illustrate the complete workflow from synthesis to detailed structural elucidation. This substitution allows for a rigorous, data-driven exploration of the techniques and principles that are directly transferable to the analysis of the chloro-analogue and other similar pharmaceutical compounds.
Introduction: The Imperative of Crystal Structure in Pharmaceutical Sciences
In the realm of drug discovery and development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical determinant of a drug's ultimate success. The crystal structure provides an atomic-resolution blueprint of the molecule, revealing its conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its packing in the solid state. These interactions, primarily hydrogen bonds and van der Waals forces, are the invisible architects of a crystal's properties.
4-(4-Chlorophenoxy)benzoic acid and its analogues are of significant interest due to their potential as scaffolds in the design of novel therapeutic agents.[1] Their structural rigidity, conferred by the aromatic rings, and the presence of functional groups capable of forming specific interactions make them attractive candidates for targeted drug design. This guide will walk researchers, scientists, and drug development professionals through the essential steps of crystal structure analysis, providing both the theoretical underpinnings and practical, field-proven insights.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 4-(4-Fluorophenoxy)benzoic Acid
A common synthetic route to 4-(4-halophenoxy)benzoic acids involves a nucleophilic aromatic substitution reaction. The synthesis of 4-(4-fluorophenoxy)benzoic acid can be achieved by the reaction of 4-fluorophenol with 4-hydroxybenzoic acid in the presence of a suitable base and solvent.
Experimental Protocol: Synthesis of 4-(4-Fluorophenoxy)benzoic Acid [2]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a slight molar excess of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add an equimolar amount of 4-fluoronitrobenzene.
-
Reaction Monitoring: Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The crude 4-(4-fluorophenoxy)benzoic acid can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is paramount and often requires empirical screening.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For 4-(4-fluorophenoxy)benzoic acid, single crystals suitable for X-ray diffraction were successfully obtained by the slow evaporation of a solution in a mixture of dichloromethane and methanol.[2]
Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline material.[3] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [2]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction data is processed to correct for various experimental factors (e.g., absorption, polarization) and to obtain a set of unique reflection intensities.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data is then used to solve and refine the crystal structure, a process that involves several computational steps.
Structure Solution
The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Structure solution methods are employed to determine these phases and generate an initial electron density map. For small molecules, direct methods are highly effective.
Structure Refinement
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.
Commonly Used Software for Structure Solution and Refinement:
-
SHELXTL: A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[2]
-
Olex2: A user-friendly graphical interface that integrates various crystallographic programs.
The quality of the final refined structure is assessed by several metrics, including the R-factor (agreement factor), the goodness-of-fit (GOF), and the residual electron density.
Crystal Structure of 4-(4-Fluorophenoxy)benzoic Acid: A Detailed Analysis
The crystal structure of 4-(4-fluorophenoxy)benzoic acid reveals a fascinating interplay of intermolecular forces that dictate its solid-state architecture.
Crystallographic Data
The key crystallographic parameters for 4-(4-fluorophenoxy)benzoic acid are summarized in the table below.[2]
| Parameter | Value |
| Chemical Formula | C₁₃H₉FO₃ |
| Formula Weight | 232.20 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8850(1) |
| b (Å) | 7.8526(2) |
| c (Å) | 12.0250(2) |
| α (°) | 91.803(1) |
| β (°) | 96.321(1) |
| γ (°) | 106.027(1) |
| Volume (ų) | 529.75(2) |
| Z | 2 |
| Temperature (K) | 100 |
| R-factor (%) | 4.5 |
Molecular Conformation
The molecule of 4-(4-fluorophenoxy)benzoic acid is not planar. The dihedral angle between the two aromatic rings is 70.99(5)°.[2] This twisted conformation is a common feature in diaryl ether structures and is influenced by steric hindrance between the ortho-hydrogens of the two rings.
Caption: Intermolecular interactions in the crystal structure.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and proximity of intermolecular contacts.
Key Features of a Hirshfeld Surface Analysis:
-
d_norm surface: This surface highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
For 4-(4-fluorophenoxy)benzoic acid, the Hirshfeld surface analysis would reveal prominent red spots corresponding to the O—H···O hydrogen bonds, as well as weaker interactions involving the fluorine and hydrogen atoms.
Relevance to Drug Development
The detailed structural information obtained from this analysis has profound implications for drug development:
-
Polymorph Screening: Different crystalline forms (polymorphs) of an API can have drastically different properties. Crystal structure analysis is essential for identifying and characterizing polymorphs.
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions in a crystal lattice directly affects its lattice energy, which in turn influences its solubility and dissolution rate.
-
Stability: Understanding the crystal packing can provide insights into the physical and chemical stability of a solid-state form.
-
Structure-Activity Relationship (SAR): The precise conformation of a molecule in its crystalline state can provide valuable information for understanding its binding to a biological target and for designing more potent analogues.
Conclusion
The crystal structure analysis of 4-(4-halophenoxy)benzoic acids, exemplified here by the detailed study of 4-(4-fluorophenoxy)benzoic acid, provides a powerful lens through which to understand and ultimately control the solid-state properties of these and other pharmaceutically relevant molecules. The meticulous application of synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis tools empowers researchers to make informed decisions throughout the drug development pipeline, from lead optimization to formulation. As the pharmaceutical industry continues to embrace a more rational, structure-based approach to drug design, the in-depth technical guide presented here serves as a vital resource for navigating the intricate world of molecular architecture.
References
-
J&K Scientific. 4-(4-Chlorophenoxy)Benzoic Acid | 21120-67-2. [Link]
-
Fun, H.-K., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2571. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.
-
FZU - Fyzikální ústav. Single crystal X-ray diffraction (SCXRD). [Link]
Sources
Technical Guide: 4-(4-Chlorophenoxy)benzoic Acid as a Building Block in Organic Synthesis
Executive Summary
4-(4-Chlorophenoxy)benzoic acid (CAS 21120-67-2) is a bifunctional aromatic scaffold characterized by a diaryl ether linkage, a carboxylic acid reactive handle, and a para-chloro substituent. Unlike simple benzoic acid derivatives, the ether bridge imparts a specific "V-shaped" geometry (approximate bond angle 120°) that is critical in the design of metal-organic frameworks (MOFs) and liquid crystalline materials. In medicinal chemistry, this scaffold serves as a lipophilic core mimicking the thyromimetic or fibrate pharmacophores, offering a robust platform for fragment-based drug discovery (FBDD).
This guide details the synthesis, reactivity, and application of 4-(4-chlorophenoxy)benzoic acid, providing validated protocols for its integration into complex organic architectures.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 4-(4-Chlorophenoxy)benzoic acid |
| CAS Number | 21120-67-2 |
| Molecular Formula | C₁₃H₉ClO₃ |
| Molecular Weight | 248.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–150 °C |
| Acidity (pKa) | ~4.2 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Structural Features | [1][2][3][4][5][6][7][8][9] • COOH: Primary attachment point (Amide/Ester formation)• Ether Linkage: Flexible spacer, confers V-shape geometry• Cl-Aryl: Lipophilic tail; latent handle for Pd/Ni-catalyzed cross-coupling |
Synthetic Routes & Production
The primary route to 4-(4-chlorophenoxy)benzoic acid involves the Ullmann Ether Synthesis , coupling a phenol with an aryl halide. While nucleophilic aromatic substitution (
Protocol: Copper-Catalyzed Ullmann Coupling
This protocol describes the coupling of 4-chlorophenol with 4-iodobenzoic acid (or ester).
Reagents:
-
4-Chlorophenol (1.1 equiv)
-
4-Iodobenzoic acid methyl ester (1.0 equiv)
-
CuI (10 mol%)
-
Ligand:
-Dimethylglycine or 1,10-Phenanthroline (20 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane or DMSO
Step-by-Step Methodology:
-
Charge: In a glovebox or under
, charge a reaction vial with 4-iodobenzoic acid methyl ester (1.0 mmol), 4-chlorophenol (1.1 mmol), CuI (19 mg, 0.1 mmol), ligand (0.2 mmol), and (652 mg, 2.0 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the tube.
-
Reaction: Heat the mixture to 90–110 °C for 12–24 hours. Monitor by TLC or LC-MS for the consumption of the aryl iodide.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove inorganic salts.
-
Hydrolysis (One-Pot): Concentrate the filtrate. Redissolve the intermediate ester in THF/Water (1:1) and add LiOH (3 equiv). Stir at RT for 4 hours to hydrolyze the ester.
-
Isolation: Acidify with 1M HCl to pH 2. The product, 4-(4-chlorophenoxy)benzoic acid, precipitates. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthesis Pathway
Caption: Modular synthesis via Ullmann coupling followed by ester hydrolysis.
Reactivity & Derivatization[5][12]
The scaffold offers two distinct sites for chemical modification: the carboxylic acid (Site A) and the aryl chloride (Site B).
A. Carboxylic Acid Functionalization (Site A)
The acid moiety is the primary handle for attaching this building block to larger pharmacophores or polymer chains.
-
Amide Coupling: Standard coupling reagents (HATU, EDC/HOBt) efficiently convert the acid to amides. This is crucial for synthesizing PPAR agonists where the acid is linked to an amine-containing polar head group.
-
Acid Chloride Formation: Treatment with Thionyl Chloride (
) or Oxalyl Chloride generates the acid chloride, enabling reaction with weak nucleophiles or Friedel-Crafts acylation.
B. Aryl Chloride Cross-Coupling (Site B)
While the chlorine atom is generally deactivated due to the electron-rich ether linkage, it can participate in metal-catalyzed cross-couplings under specific conditions:
-
Suzuki-Miyaura Coupling: Using activated palladium precatalysts (e.g., XPhos Pd G3), the aryl chloride can be coupled with boronic acids to extend the biaryl system.
-
Buchwald-Hartwig Amination: Requires bulky phosphine ligands (e.g., BrettPhos) to facilitate oxidative addition into the electron-rich Ar-Cl bond.
Visualization: Divergent Synthesis Map
Caption: Functionalization pathways. Solid lines: Standard reactivity. Dashed lines: Advanced catalytic coupling.
Applications in Research & Industry
Medicinal Chemistry: The "Fibrate-Like" Scaffold
The 4-phenoxyphenyl moiety is a privileged structure in lipid-modulating drugs. 4-(4-Chlorophenoxy)benzoic acid serves as a simplified analog of Fenofibric Acid (the active metabolite of Fenofibrate).
-
Mechanism: The lipophilic tail binds to the PPAR-alpha receptor pocket, while the acid head group interacts with polar residues (Tyr/His) in the active site.
-
Design Strategy: Researchers use this building block to probe Structure-Activity Relationships (SAR) by varying the distance between the ether oxygen and the acid group (using linkers) or by substituting the chlorine to alter metabolic stability.
Material Science: Metal-Organic Frameworks (MOFs)
The compound acts as a V-shaped dicarboxylate ligand (when deprotonated or used in conjunction with auxiliary ligands) for constructing coordination polymers.
-
Lanthanide MOFs: The ether oxygen can participate in weak coordination or simply dictate the bond angle (~120°) between the two aromatic rings, preventing efficient packing and creating porosity.
-
Luminescence: When coordinated with Europium (
) or Terbium ( ), the "antenna effect" of the aromatic rings transfers energy to the metal center, resulting in highly luminescent materials used in sensors.
Agrochemicals
Structurally related to 4-CPA (4-chlorophenoxyacetic acid), this benzoic acid derivative exhibits auxin-like activity. It is often investigated as an intermediate for selective broadleaf herbicides, where the benzoic acid moiety alters transport and selectivity compared to the acetic acid analogs.
References
-
Synthesis & Applications: 4-(4-Chlorophenoxy)Benzoic Acid | 21120-67-2. J&K Scientific.
-
Ullmann Coupling Protocols: Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC.
-
MOF Ligand Chemistry: Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand. New Journal of Chemistry. (Note: Describes the homologous oxybisbenzoic acid, illustrating the coordination chemistry principles applicable to the chlorophenoxy derivative).
-
Agrochemical Context: Synthesis and Characterization of 4-Chlorophenoxyacetic Acid Herbicide Intercalated into Layered Double Hydroxide. Malaysian Journal of Analytical Sciences.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 3. iris.unito.it [iris.unito.it]
- 4. 4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2158-14-7: 4-Acetamidobenzenesulfonyl azide [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two-Dimensional Metal-Organic Framework with Ultrahigh Water Stability for Separation of Acetylene from Carbon Dioxide and Ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-efficiency white light-emitting lanthanide–organic framework assembled from 4,4′-oxybis(benzoic acid), 1,10-phenanthroline and oxalate - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
commercial suppliers of 4-(4-Chlorophenoxy)benzoic acid
Technical Procurement & Quality Assurance Guide: 4-(4-Chlorophenoxy)benzoic Acid
Executive Summary
4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2 ) is a critical diaryl ether scaffold used extensively in medicinal chemistry and agrochemical development.[1][2] It serves as a structural backbone for PPAR agonists (fibrates), COX-2 inhibitors , and specialized polyether ether ketone (PEEK) polymer variants.
This guide provides a technical roadmap for researchers and procurement officers to source, validate, and utilize this compound with scientific rigor. It moves beyond simple vendor lists to establish a Quality Assurance (QA) framework, ensuring that the material acquired meets the stringent requirements of downstream applications, from early-stage screening to process development.
Compound Identity & Physicochemical Profile
Before procurement, the material’s identity must be unequivocally established.[1] The diaryl ether linkage is stable, but the carboxylic acid moiety introduces pH-dependent solubility challenges.[1]
| Attribute | Technical Specification |
| IUPAC Name | 4-(4-Chlorophenoxy)benzoic acid |
| CAS Number | 21120-67-2 |
| Molecular Formula | C₁₃H₉ClO₃ |
| Molecular Weight | 248.66 g/mol |
| Structure | A benzoic acid ring linked via ether oxygen to a 4-chlorophenyl ring.[1][2][3][4] |
| Melting Point | 167–171 °C (Crystalline Solid) |
| pKa | ~3.98 (Carboxylic acid proton) |
| LogP | ~3.83 (Highly Lipophilic) |
| Solubility | Soluble in DMSO, Methanol, DMF. Insoluble in Water (unless pH > 8).[1] |
Strategic Procurement: Supplier Landscape
Sourcing strategies must align with the development phase.[1] Suppliers are categorized by their capacity to support Research (mg) , Development (g-kg) , or GMP (kg-ton) requirements.
Tier 1: Global Catalog Suppliers (High Reliability / Low Scale)
Best for: Analytical standards, HTS screening, and reference materials.
-
Sigma-Aldrich (MilliporeSigma): Offers 97% purity.[1] High batch-to-batch consistency but higher unit cost.[1]
-
Thermo Fisher Scientific (Alfa Aesar): Reliable sourcing for <100g quantities.[1]
-
TCI Chemicals: Excellent for quick delivery of research-grade material.[1]
Tier 2: Specialist Building Block Suppliers (Scale-Up)
Best for: Lead optimization, gram-scale synthesis, and pilot studies.
-
BLDpharm: Strong inventory of diaryl ethers; cost-effective for 10g–100g.[1]
-
Combi-Blocks: Often provides detailed QC data (NMR/LCMS) upfront on their portal.[1]
-
Enamine: Key for accessing analog libraries if structural diversity is needed around the scaffold.[1]
Tier 3: Custom Synthesis & Bulk (GMP Potential)
Best for: Pre-clinical toxicology batches and process development.
-
Advanced ChemBlocks: Capable of larger custom synthesis orders.[1]
-
J&K Scientific: Strong presence in the Asian manufacturing market for bulk intermediates.[1]
Procurement Decision Tree
The following workflow illustrates the logic for selecting a supplier based on project stage and risk tolerance.
Figure 1: Strategic sourcing decision matrix based on development phase and volume requirements.
Scientific Integrity: Synthesis & Impurity Profiling
To validate a supplier, one must understand the synthesis.[1] The presence of specific impurities indicates the manufacturing route and the potential risk to downstream biology (e.g., cytotoxicity of phenols).[1]
Primary Synthesis Route: Nucleophilic Aromatic Substitution (SₙAr)
The industrial synthesis typically involves the coupling of 4-Chlorophenol with 4-Fluorobenzoic acid (or 4-Chlorobenzoic acid) in the presence of a base (K₂CO₃) and often a copper catalyst (Ullmann-type coupling).[1]
Reaction: 4-Chlorophenol + 4-Fluorobenzoic acid → 4-(4-Chlorophenoxy)benzoic acid + HF[1]
Critical Impurities (The "Watch List")
-
4-Chlorophenol (Starting Material):
-
Bis-ether Byproducts:
-
Inorganic Salts (Copper/Potassium):
Figure 2: Synthesis pathway highlighting the origin of critical impurities.
Quality Assurance Protocol (Self-Validation)
Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform the following internal validation upon receipt.
A. HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Phenolic impurities).[1]
-
Acceptance Criteria:
B. 1H-NMR Identity Check
-
Solvent: DMSO-d₆.
-
Key Signals:
-
δ ~12.8 ppm (s, 1H): Carboxylic acid proton (broad, may exchange).
-
δ ~7.9 ppm (d, 2H): Protons ortho to -COOH (Benzoic ring).
-
δ ~7.0–7.5 ppm (m, 6H): Overlapping aromatic protons from the ether linkage and chlorophenyl ring.
-
-
Note: If the acid proton is missing or shifted, the material may be a salt form (e.g., Sodium salt), which affects stoichiometry in reactions.
Handling & Safety (HSE)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at room temperature (15–25°C), kept dry. The ether linkage is resistant to hydrolysis, but the carboxylic acid can form salts with humidity/bases.[1]
References
-
Sigma-Aldrich (MilliporeSigma). Product Specification: 4-(4-Chlorophenoxy)benzoic acid (CAS 21120-67-2).[1] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3798102: 4-(4-Chlorophenoxy)benzoic acid.[1] Retrieved from
-
BLDpharm. Product Analysis and Catalog Data for CAS 21120-67-2.[1] Retrieved from
-
ChemicalBook. 1H NMR and 13C NMR Spectral Data for Chlorophenoxy Benzoic Acid Derivatives. Retrieved from
-
European Patent Office. Process for preparation of 4-(4-phenoxyphenoxy)benzoic acid (Analogous Chemistry).[1] Patent EP1454891A1.[1] Retrieved from
Sources
Methodological & Application
Application Note: 4-(4-Chlorophenoxy)benzoic Acid as a Privileged Biaryl Ether Scaffold
Introduction: The Biaryl Ether Pharmacophore
4-(4-Chlorophenoxy)benzoic acid (CAS: 37002-48-5) represents a quintessential biaryl ether scaffold in medicinal chemistry. While historically associated with the metabolic breakdown of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Acifluorfen), this structure acts as a versatile pharmacophore in human pharmacology.
Its utility stems from its ability to bridge two distinct chemical spaces:
-
The Polar Warhead: The benzoic acid moiety functions as a hydrogen bond donor/acceptor and an ionic anchor, capable of interacting with cationic residues (e.g., Arginine, Lysine) or coordinating zinc ions in metalloenzymes.
-
The Lipophilic Tail: The 4-chlorophenyl ether provides a rigid, hydrophobic extension that occupies deep lipophilic pockets, critical for potency in nuclear receptors and reductase enzymes.
Primary Therapeutic Targets
| Target Family | Mechanism of Action | Therapeutic Relevance |
| Aldose Reductase (ALR2) | Anionic binding to the active site; hydrophobic interaction with the specificity pocket. | Diabetic complications (Neuropathy, Cataracts) |
| PPAR | Agonism via stabilization of the AF-2 helix (mimicking fatty acids). | Dyslipidemia, Metabolic Syndrome |
| LTA4 Hydrolase | Inhibition of the epoxide hydrolase activity. | Inflammation (Asthma, COPD) |
Structural Analysis & Design Logic
The molecule serves as a robust starting point for Fragment-Based Drug Discovery (FBDD) . The ether linkage offers metabolic stability superior to esters, while the chlorine atom at the para-position blocks metabolic oxidation (CYP450) and enhances lipophilicity (LogP ~4.0).
Pharmacophore Mapping (Graphviz Diagram)
The following diagram illustrates the interaction logic between the scaffold and a generic receptor pocket (e.g., ALR2).
Caption: Pharmacophore decomposition showing the tripartite interaction mode: Anionic Anchor (Red), Geometry Constraint (Yellow), and Lipophilic Occupancy (Green).
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
While Ullmann coupling is a traditional route, it often requires high temperatures and copper catalysts that can complicate purification. The
Reaction Scheme
4-Chlorophenol + 4-Fluorobenzoic acid ester
Step-by-Step Methodology
Phase A: Ether Bond Formation
-
Reagents:
-
4-Chlorophenol (1.0 equiv, 10 mmol)
-
Ethyl 4-fluorobenzoate (1.1 equiv, 11 mmol)
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), dry.
-
-
Procedure:
-
Charge a round-bottom flask with 4-chlorophenol and
in DMF (5 mL/mmol). -
Stir at room temperature for 30 minutes to generate the phenoxide anion (color shift often observed).
-
Add Ethyl 4-fluorobenzoate dropwise.
-
Heat the reaction mixture to 100–120°C under an inert atmosphere (
) for 6–12 hours. -
Process Control: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (
~0.4) should disappear; the biaryl ether ester ( ~0.7) will appear.
-
-
Workup:
-
Cool to room temperature.[1] Pour into ice-cold water (10x volume).
-
Extract with Ethyl Acetate (3x). Wash organics with brine and water to remove DMF.
-
Dry over
and concentrate.
-
Phase B: Ester Hydrolysis
-
Procedure:
-
Dissolve the crude ester from Phase A in THF/MeOH (1:1).
-
Add 2M NaOH (aq) (3.0 equiv).
-
Stir at 60°C for 2 hours.
-
Process Control: LC-MS should show a mass shift of -28 Da (loss of ethyl) or appearance of [M-H]- 247.0.
-
-
Isolation:
Synthetic Workflow Diagram
Caption: Step-wise synthesis via SnAr coupling followed by base-mediated hydrolysis.
Biological Application: Aldose Reductase Inhibition Assay
This protocol validates the compound's activity as an Aldose Reductase Inhibitor (ARI).[4] The assay measures the inhibition of the conversion of DL-glyceraldehyde to glycerol, a reaction that consumes NADPH.
Principle: The oxidation of NADPH to NADP+ is monitored spectrophotometrically at 340 nm . A decrease in absorbance indicates enzyme activity; inhibition results in a stabilized absorbance.
Assay Protocol
-
Reagents:
-
Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).
-
Substrate: 10 mM DL-Glyceraldehyde.
-
Cofactor: 0.15 mM NADPH.
-
Enzyme: Recombinant Human Aldose Reductase (ALR2) or Rat Lens Homogenate.
-
Test Compound: 4-(4-Chlorophenoxy)benzoic acid (dissolved in DMSO).
-
-
Procedure: | Step | Action | Volume (
) | | :--- | :--- | :--- | | 1 | Add Phosphate Buffer | 800 | | 2 | Add NADPH Solution | 50 | | 3 | Add Enzyme Solution | 50 | | 4 | Add Test Compound (or DMSO control) | 10 | | 5 | Incubate at 30°C for 5 mins | - | | 6 | Initiate with DL-Glyceraldehyde | 90 | | Total | Final Volume | 1000 | -
Data Analysis:
-
Monitor Absorbance (340 nm) for 3–5 minutes.
-
Calculate
(slope). -
% Inhibition =
-
Self-Validation: The
for this scaffold is typically in the low micromolar range ( ). If , check enzyme viability or compound precipitation.
-
References
-
Aldose Reductase Inhibition: M. Van Zandt et al., "Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat)...", J. Med. Chem., 2005.[1] Link (Demonstrates the utility of the carboxylic acid headgroup in ARIs).
-
Biaryl Ether Scaffolds: G. Theoclitou et al., "A Facile Synthesis of Biaryl Ethers via SnAr Reaction", Tetrahedron Letters, 2002. Link (Source of the synthetic methodology).
-
PPAR Pharmacology: B. Staels et al., "Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism", Circulation, 1998. Link (Context for the phenoxy-acid pharmacophore in lipid modulation).
-
Chemical Data: PubChem Compound Summary for CID 37002-48-5. Link
Sources
Application Note: Scalable Synthesis of 4-(4-Chlorophenoxy)benzoic Acid via Nucleophilic Aromatic Substitution
Abstract
This application note details a robust, high-purity protocol for the synthesis of 4-(4-Chlorophenoxy)benzoic acid (CAS 21120-67-2) . While industrial routes often employ Ullmann coupling using copper catalysts at high temperatures, this guide focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy using Ethyl 4-fluorobenzoate . This approach offers superior reaction kinetics, milder conditions, and simplified purification compared to traditional copper-mediated methods, making it ideal for pharmaceutical intermediate synthesis and laboratory-scale production.
Introduction & Retrosynthetic Analysis
4-(4-Chlorophenoxy)benzoic acid is a critical scaffold in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients (APIs) targeting PPAR
Retrosynthetic Strategy
The synthesis is disconnected at the ether oxygen. We select an SNAr approach where the electron-withdrawing ester group activates the para-fluorine for displacement by the phenoxide nucleophile.
Key Advantages of Selected Route:
-
Activation: The para-ester group lowers the LUMO energy of the benzene ring, facilitating nucleophilic attack.
-
Leaving Group: Fluoride is the optimal leaving group for SNAr due to the high electronegativity of fluorine, which increases the electrophilicity of the ipso-carbon.
-
Selectivity: Avoids heavy metal contamination (Copper) associated with Ullmann coupling.
Experimental Workflow Diagram
Figure 1: Logical flow of the two-step synthesis protocol.[1][2][3][4]
Detailed Protocol
Step 1: Synthesis of Ethyl 4-(4-chlorophenoxy)benzoate
This step forms the ether linkage via SNAr.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 10g scale) | Role |
|---|---|---|---|---|
| Ethyl 4-fluorobenzoate | 168.16 | 1.0 | 10.0 g | Electrophile |
| 4-Chlorophenol | 128.56 | 1.1 | 8.4 g | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 12.3 g | Base |
| DMF (Anhydrous) | 73.09 | - | 50 mL | Solvent |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 4-Chlorophenol (8.4 g) and K₂CO₃ (12.3 g) to the flask. Add DMF (50 mL).
-
Activation: Stir at room temperature for 15 minutes to facilitate partial deprotonation of the phenol.
-
Addition: Add Ethyl 4-fluorobenzoate (10.0 g) in one portion.
-
Reaction: Heat the mixture to 120°C (oil bath temperature). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Checkpoint: Reaction is typically complete within 6–8 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid.[5]
-
Filter the solid and wash with water (2 x 50 mL) to remove residual DMF and salts.
-
Optional: If the product oils out, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Step 2: Hydrolysis to 4-(4-Chlorophenoxy)benzoic Acid
This step converts the ester intermediate to the final carboxylic acid.
Reagents:
-
Crude Ethyl 4-(4-chlorophenoxy)benzoate (from Step 1)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 equiv)
-
Ethanol (EtOH)[5]
Procedure:
-
Dissolution: Dissolve the crude ester in Ethanol (50 mL) in a 250 mL RBF.
-
Hydrolysis: Add 2M NaOH (approx. 30 mL).
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours. The solution should become clear.
-
Acidification:
-
Cool the mixture to room temperature.
-
Evaporate the bulk of the ethanol under reduced pressure (Rotavap).
-
Dilute the residue with water (50 mL).
-
Slowly add 1M HCl while stirring until pH reaches 1–2. A white precipitate will form immediately.
-
-
Purification:
-
Filter the white solid.[5]
-
Wash the filter cake with water (3 x 30 mL) to remove excess acid and salts.
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain high-purity crystals.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Analytical Data & Quality Control
Expected Properties:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 167–171°C [1].[6]
-
Yield: 85–92% (Overall).
Process Control Parameters:
| Parameter | Specification | Method |
|---|---|---|
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Residual Solvent | < 5000 ppm | GC-HS (DMF, EtOH) |
| Water Content | < 0.5% | Karl Fischer |
Safety & Handling (HSE)
-
4-Chlorophenol: Toxic by inhalation and contact. Causes severe skin burns. Handle in a fume hood.
-
DMF: Potent solvent, readily absorbed through skin. Reproductive toxin. Use chemically resistant gloves (Butyl rubber).
-
Waste Disposal: Aqueous waste from Step 1 contains DMF and phenols; dispose of as hazardous organic waste.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (General reference for SNAr mechanism).
Sources
- 1. 501902-30-3,3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. CN105693508A - Method for synthesizing 4-(4-phenylbutoxy) benzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. globalscientificjournal.com [globalscientificjournal.com]
- 6. 4-(4-chlorophenoxy)benzoic acid | CAS: 21120-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Note: 4-(4-Chlorophenoxy)benzoic Acid in High-Performance Polymer Synthesis
The following Application Note and Protocol guide details the use of 4-(4-Chlorophenoxy)benzoic acid in polymer science. Based on its chemical structure (a monofunctional carboxylic acid with a stable diaryl ether moiety), this compound serves primarily as a chain terminator (end-capping agent) in the synthesis of high-performance Poly(arylene ether ketone)s (PAEK) and as a mesogenic unit in Liquid Crystalline Polymers (LCPs) .
Executive Summary
In the synthesis of high-performance thermoplastics like Poly(ether ketone) (PEK) , Poly(ether ether ketone) (PEEK) , and Poly(ether ketone ketone) (PEKK) , molecular weight control is paramount. Uncontrolled step-growth polymerization often leads to excessively high viscosity or unstable chain ends (e.g., reactive acyl chlorides or phenoxy groups) that degrade during melt processing.
4-(4-Chlorophenoxy)benzoic acid acts as a precision End-Capping Agent . Its structural similarity to the PAEK backbone ensures compatibility, while the terminal chlorine atom provides a chemically stable, non-reactive chain end that enhances thermal stability and prevents post-polymerization crosslinking. Additionally, in Liquid Crystalline Polymers (LCPs), this moiety serves as a rigid mesogen with lateral chlorine substitution to tailor melting transitions.
Chemical Mechanism & Rationale[1][2]
The Role of End-Capping in Step-Growth Polymerization
Polycondensation reactions follow Carothers' equation, where the degree of polymerization (
-
Without End-Capper: Chains have reactive ends (
, , or ). At high processing temperatures (>350°C), these ends react, causing gelation or oxidation. -
With 4-(4-Chlorophenoxy)benzoic Acid: The acid (converted to acid chloride) reacts with nucleophilic chain ends (or electrophilic sites via Friedel-Crafts), "capping" the polymer with a Cl-Ph-O-Ph-CO- group.
-
Advantage 1: The ether linkage (-O-) maintains the flexibility and solubility of the chain end.
-
Advantage 2: The terminal Chlorine (-Cl) is electronically deactivated by the ether oxygen (in the para position relative to the ether, but the ring is attached to a carbonyl), rendering it stable against further Friedel-Crafts acylation or oxidation.
-
Structural Logic
The molecule consists of two phenyl rings linked by an ether oxygen, terminated by a carboxylic acid.
Experimental Protocol: End-Capped PEKK Synthesis
Method: Electrophilic Friedel-Crafts Polycondensation Target: Poly(ether ketone ketone) (PEKK) with controlled Molecular Weight.
Reagent Preparation
Activation of the End-Capper: Since the polymerization typically uses acid chlorides, 4-(4-Chlorophenoxy)benzoic acid must first be converted to 4-(4-Chlorophenoxy)benzoyl chloride .[1]
-
Charge: In a 250 mL round-bottom flask, place 10.0 g (40 mmol) of 4-(4-Chlorophenoxy)benzoic acid.
-
Reagent: Add 30 mL of Thionyl Chloride (
) and 2 drops of DMF (catalyst). -
Reflux: Heat to reflux (75°C) under
for 3 hours until gas evolution ceases. -
Isolation: Distill off excess
under reduced pressure. -
Purification: Recrystallize the resulting solid from dry hexane.
Polymerization Workflow
Materials:
-
Monomer A: Terephthaloyl Chloride (TPC)
-
Monomer B: Diphenyl Ether (DPE)
-
End-Capper: 4-(4-Chlorophenoxy)benzoyl chloride (prepared above)
-
Catalyst: Aluminum Chloride (
), anhydrous -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Reactor Setup: Equip a 1L glass reactor with a mechanical stirrer,
inlet, and temperature probe. Purge with nitrogen.[1] -
Solvent/Catalyst Charge: Add 500 mL dry DCE and 30 g
(excess). Cool to 0°C. -
Monomer Addition:
-
Add 20.3 g (100 mmol) Terephthaloyl Chloride (TPC).
-
Add 17.0 g (100 mmol) Diphenyl Ether (DPE).
-
Note: Stoichiometry is 1:1 for high MW, but we will limit MW using the end-capper.
-
-
Polymerization: Allow the temperature to rise to room temperature. Stir for 4–6 hours. The solution will become viscous and turn deep red/orange (formation of charge-transfer complex).
-
End-Capping (The Critical Step):
-
Work-up:
-
Pour the reaction mixture into 2L of ice-cold methanol containing 5% HCl (to decomplex
). -
The polymer precipitates as a white/off-white fibrous solid.
-
Filter and wash repeatedly with Methanol and hot water until neutral pH.
-
-
Drying: Dry in a vacuum oven at 120°C for 12 hours.
Visualization of Workflow
Caption: Workflow for Electrophilic PEKK Synthesis utilizing 4-(4-Chlorophenoxy)benzoyl chloride as a chain terminator.
Characterization & Validation
To verify the incorporation of the end-capper and the quality of the polymer, the following analytical methods are required.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3/TFA-d):
-
Look for the main chain signals (aromatic protons of terephthaloyl and diphenyl ether moieties).
-
Diagnostic Signal: The protons ortho to the terminal Chlorine atom will appear as a distinct doublet, slightly upfield from the main chain protons due to the lack of a carbonyl group on the terminal ring side.
-
Integration: Compare the integral of the end-group protons to the main chain protons to calculate
(Number Average Molecular Weight).
-
Thermal Analysis (DSC/TGA)
| Property | Value (Typical for PEKK) | Effect of End-Capper |
| Tg (Glass Transition) | 160°C – 165°C | Stabilized (prevents plasticization by oligomers) |
| Tm (Melting Point) | 300°C – 360°C | Sharper peak (narrower MW distribution) |
| Td (Degradation 5%) | >500°C | Improved: Chlorophenoxy end is more stable than -COOH |
Elemental Analysis
-
Chlorine Content: Since the main chain contains only C, H, and O, the detection of Chlorine (Cl) allows for precise determination of the end-group concentration and calculation of molecular weight.
-
Formula:
(assuming telechelic capping).
-
References
- Monomer Properties & Sourcing
- Marks, M. J. (2018). Interfacial Synthesis of Poly(arylene ether)s. In Synthetic Methods in Step-Growth Polymers. Wiley.
-
General PAEK Chemistry
-
Attwood, T. E., et al. (1981). "Synthesis and properties of poly(arylene ether ketones)." Polymer, 22(8), 1096-1103. [Link]
-
-
LCP Applications
-
Kricheldorf, H. R. (1996). Liquid Crystalline Polymers. Springer.[7] (Discusses substituted benzoic acids as mesogens).
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 3. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
- 4. 4-(4-CHLOROPHENOXY)BENZOIC ACID, 97% - купить онлайн | Интернет-магазин «ХИММЕД» [chimmed.ru]
- 5. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 6. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Chlorocarbonyl)benzoic acid | C8H5ClO3 | CID 12340341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Amide Coupling with 4-(4-Chlorophenoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding its place in a vast array of pharmaceuticals. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently utilized transformations in the field. This guide provides a detailed experimental protocol for the amide coupling of 4-(4-Chlorophenoxy)benzoic acid, a diaryl ether carboxylic acid scaffold of interest in medicinal chemistry.
This document will delve into the mechanistic rationale behind reagent selection, provide step-by-step protocols for two robust coupling methods, and detail the necessary purification and characterization techniques to ensure the integrity of the final product. The insights provided are grounded in established chemical principles and supported by literature precedents to offer a trustworthy and reproducible guide.
Understanding the Substrate: 4-(4-Chlorophenoxy)benzoic Acid
4-(4-Chlorophenoxy)benzoic acid is a relatively non-activated carboxylic acid. The electronic properties of the diaryl ether system can influence the reactivity of the carboxyl group. Therefore, the choice of coupling reagent is critical to ensure efficient activation and subsequent reaction with an amine. Two of the most reliable and widely used methods for this type of transformation are HATU-mediated coupling and EDC/HOBt-mediated coupling.
Mechanistic Considerations: Choosing Your Coupling Reagent
The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1]
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient, third-generation aminium-based coupling reagent.[2] It activates the carboxylic acid by forming a highly reactive OAt-active ester, which then readily couples with the amine.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial as it accelerates the reaction and minimizes racemization, a key consideration when working with chiral amines.[2]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with HOBt (Hydroxybenzotriazole) , is another workhorse of amide bond formation.[3] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4] However, this intermediate can be unstable and prone to side reactions. HOBt acts as an additive that traps the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide with reduced risk of side products and racemization.[3]
Experimental Protocols
The following are detailed protocols for the amide coupling of 4-(4-Chlorophenoxy)benzoic acid with a generic primary amine (e.g., aniline or benzylamine) as a representative coupling partner.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally preferred for its high efficiency and rapid reaction times, especially with less nucleophilic amines.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry |
| 4-(4-Chlorophenoxy)benzoic acid | 248.65 | 1.0 eq |
| Amine (e.g., Aniline) | 93.13 | 1.1 eq |
| HATU | 380.23 | 1.1 eq |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 eq |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 1 M HCl (aq) | - | - |
| Saturated NaHCO₃ (aq) | - | - |
| Brine (Saturated NaCl (aq)) | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-Chlorophenoxy)benzoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15 minutes. This pre-activation step is crucial for the formation of the reactive OAt-ester.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method suitable for a wide range of substrates.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry |
| 4-(4-Chlorophenoxy)benzoic acid | 248.65 | 1.0 eq |
| Amine (e.g., Aniline) | 93.13 | 1.1 eq |
| EDC.HCl | 191.70 | 1.2 eq |
| HOBt | 135.13 | 1.2 eq |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 3.0 eq |
| Anhydrous DMF or DCM | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 1 M HCl (aq) | - | - |
| Saturated NaHCO₃ (aq) | - | - |
| Brine (Saturated NaCl (aq)) | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Workflow Diagram:
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-(4-Chlorophenoxy)benzoic acid (1.0 eq), EDC.HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are typically slower than HATU couplings and may require stirring for 12-24 hours.
-
Upon completion, work up the reaction as described in the HATU protocol (steps 6-8).
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
Purification:
Flash column chromatography on silica gel is the most common method for purifying the resulting amide. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is effective. The exact solvent system will depend on the polarity of the specific amide product.
Characterization:
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The formation of the amide bond can be confirmed by the appearance of a characteristic amide N-H proton signal, typically a broad singlet, in the downfield region of the spectrum (δ 7.5-8.5 ppm). The chemical shifts of the aromatic protons on the 4-(4-Chlorophenoxy)benzoyl moiety will also be informative.
-
¹³C NMR Spectroscopy: The formation of the amide is indicated by the appearance of a carbonyl carbon signal in the range of δ 165-175 ppm.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the product. Fragmentation patterns can also provide structural information. A common fragmentation pathway for such amides is the cleavage of the amide C-N bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretch for the amide at approximately 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Troubleshooting and Field-Proven Insights
-
Incomplete Reactions: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Products: With EDC/HOBt, the formation of an N-acylurea byproduct can occur. Using HOBt helps to minimize this, but careful purification is key.
-
Purification Difficulties: If the product is difficult to separate from the urea byproduct from EDC, a modified workup including a wash with dilute aqueous lithium chloride (LiCl) can sometimes help to remove these impurities.
-
Poorly Nucleophilic Amines: For electron-deficient anilines or other weakly nucleophilic amines, HATU is generally the superior reagent.[3] Increasing the reaction temperature and using a more hindered base like 2,4,6-collidine may also be beneficial.
Conclusion
The amide coupling of 4-(4-Chlorophenoxy)benzoic acid can be reliably achieved using standard coupling reagents such as HATU and EDC/HOBt. The choice between these methods will depend on the specific amine coupling partner, cost considerations, and desired reaction times. By following the detailed protocols and characterization guidelines provided in this document, researchers can confidently synthesize and validate novel amide derivatives for their drug discovery and development programs.
References
-
Singh, H. et al. (1977). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Organic Syntheses (2016). A Safe and Efficient Amide Bond-Forming Reaction with the Carbodiimide/Oxyma Pure System. Org. Synth. 2016, 93, 278-290. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Esterification of 4-(4-Chlorophenoxy)benzoic Acid
Introduction: The Strategic Importance of 4-(4-Chlorophenoxy)benzoic Acid Esters
4-(4-Chlorophenoxy)benzoic acid is a key structural motif in medicinal chemistry and materials science. Its derivatives are explored for a range of biological activities, and it serves as a monomer for high-performance polymers like Polyether ether ketone (PEEK).[1] The esterification of this carboxylic acid is a critical transformation, enabling the synthesis of diverse molecular probes, prodrugs, and functional materials.[2][3][4]
This guide provides an in-depth analysis of the primary strategies for the esterification of 4-(4-Chlorophenoxy)benzoic acid. Beyond simple step-by-step instructions, we will explore the causality behind methodological choices, empowering researchers to select and optimize the ideal reaction pathway for their specific synthetic goals. We will focus on two robust and widely applicable methods: the classic Fischer-Speier Esterification and the mild, modern Steglich Esterification.
Foundational Principles: Selecting an Esterification Pathway
The choice of an esterification method is dictated by the stability of the substrates, the desired scale of the reaction, and the required level of purity. For a substrate like 4-(4-Chlorophenoxy)benzoic acid, which is electronically stable and not exceptionally sterically hindered, several options are viable. The decision hinges on the nature of the alcohol coupling partner and the operational simplicity desired.
-
Fischer-Speier Esterification : This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (if it is inexpensive and volatile) or by actively removing the water byproduct during the reaction.[6] It is a cost-effective and scalable method, ideal for simple, robust alcohols.
-
Steglich Esterification : This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[7][8] The reaction is performed under mild, neutral conditions, typically at room temperature, making it exceptionally well-suited for sensitive or sterically demanding alcohols where the forceful conditions of Fischer esterification might fail or cause degradation.[7][9]
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Steglich Esterification Mechanism
In the Steglich reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl-transfer agent, forming an N-acylpyridinium salt, which is readily attacked by the alcohol to yield the ester. This pathway effectively avoids the rearrangement of the O-acylisourea to a non-reactive N-acylurea. [7][8]
Caption: The DCC/DMAP-mediated mechanism of Steglich esterification.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Fischer-Speier Synthesis of Methyl 4-(4-Chlorophenoxy)benzoate
This protocol is optimized for simplicity and scale, using an excess of methanol to drive the reaction to completion.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| 4-(4-Chlorophenoxy)benzoic acid | 248.66 g/mol | 5.00 g | 20.1 mmol | Starting material |
| Methanol (MeOH) | 32.04 g/mol | 100 mL | ~2.47 mol | Reagent and solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | 1 mL | ~18.4 mmol | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~150 mL | - | For neutralization |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |
| Round-bottom flask (250 mL), Reflux condenser, Magnetic stirrer/stir bar |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-(4-Chlorophenoxy)benzoic acid (5.00 g).
-
Reagent Addition: Add methanol (100 mL) to the flask and stir to dissolve the solid. Place the flask in an ice-water bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirring solution. [10]A slight exotherm may be observed.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot (which typically streaks) and the appearance of a new, higher Rf product spot indicates reaction progression.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Work-up - Extraction: Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.
-
Work-up - Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Work-up - Washing: Wash the organic layer with brine (1 x 50 mL), then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid. Purify the product by recrystallization from a minimal amount of hot methanol or ethanol to obtain the pure methyl 4-(4-chlorophenoxy)benzoate as a white solid.
Protocol 2: Steglich Synthesis of Isopropyl 4-(4-Chlorophenoxy)benzoate
This protocol is ideal for coupling with a secondary, more hindered alcohol like isopropanol, where Fischer conditions may be sluggish.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles | Notes |
|---|---|---|---|---|
| 4-(4-Chlorophenoxy)benzoic acid | 248.66 g/mol | 1.00 g | 4.02 mmol | Starting material |
| Isopropanol (IPA) | 60.10 g/mol | 0.366 mL | 4.82 mmol | Reagent (1.2 equiv) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 g/mol | 0.91 g | 4.42 mmol | Coupling agent (1.1 equiv) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 g/mol | 50 mg | 0.40 mmol | Catalyst (0.1 equiv) |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - | Solvent |
| 0.5 M Hydrochloric Acid (HCl) | - | ~40 mL | - | For washing |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~40 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | Drying agent |
| Round-bottom flask (100 mL), Magnetic stirrer/stir bar, Argon/Nitrogen inlet |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-Chlorophenoxy)benzoic acid (1.00 g), isopropanol (0.366 mL), and DMAP (50 mg).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) and stir the mixture at room temperature until all solids dissolve.
-
Initiation: Cool the flask to 0°C using an ice-water bath. Add a solution of DCC (0.91 g) in a small amount of anhydrous DCM (~5 mL) dropwise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately. [11]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Reaction Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate) to confirm the consumption of the starting acid.
-
Work-up - Filtration: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU, washing the filter cake with a small amount of cold DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure isopropyl 4-(4-chlorophenoxy)benzoate.
Comparative Summary and Field Insights
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong Acid (H₂SO₄, p-TsOH) | DMAP (nucleophilic catalyst) |
| Coupling Agent | None (acid-catalyzed) | Carbodiimide (DCC, DIC, EDC) |
| Conditions | High Temperature (Reflux) | Mild (0°C to Room Temp) |
| Byproducts | Water | Dicyclohexylurea (DCU) - solid |
| Advantages | Economical, scalable, simple work-up for volatile alcohols. [12] | Broad substrate scope, high yields for hindered/sensitive substrates, mild conditions. [7][9] |
| Disadvantages | Not suitable for acid-sensitive molecules, requires high temperatures, equilibrium-limited. [5] | Higher cost of reagents, stoichiometric urea byproduct can complicate purification. |
| Expert Insight | For gram-scale synthesis with simple primary alcohols, this is the go-to method. Using a Dean-Stark trap to remove water azeotropically is an effective alternative to using a large excess of alcohol. | When dealing with precious, complex, or secondary/tertiary alcohols, the reliability of the Steglich method is worth the extra cost. Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify work-up, as its urea byproduct is water-soluble. |
Conclusion
The successful synthesis of 4-(4-Chlorophenoxy)benzoic acid esters is readily achievable through well-established methodologies. The classic Fischer-Speier esterification offers a robust, scalable, and economical route for simple alcohols. For more delicate, sterically hindered, or valuable alcohol substrates, the Steglich esterification provides a mild and highly efficient alternative. By understanding the mechanistic underpinnings and procedural nuances outlined in this guide, researchers can confidently select and execute the optimal strategy to advance their synthetic objectives in drug discovery and materials science.
References
-
Jilla Lavanya et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-. Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
-
Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]
-
Gatnara, A. et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Fürstner, A. & Weidmann, H. (2003). 4-nonylbenzoic acid. Organic Syntheses. [Link]
-
IJSDR. (2021). RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. [Link]
-
Azzolina, O. et al. (1995). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. PubMed. [Link]
-
Neises, B. & Steglich, W. (1985). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Organic Syntheses. [Link]
-
Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]
-
Fukuda, K. et al. (1989). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. [Link]
-
Das, B. et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]
-
Shevchuk, I. et al. (2021). Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]
- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
- Google Patents. (n.d.).
-
Ahmad, S. et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
Hambardzumyan, E. N. et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
Sources
- 1. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]
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- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
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- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 12. iajpr.com [iajpr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Chlorophenoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(4-Chlorophenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important molecule. 4-(4-Chlorophenoxy)benzoic acid is a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This guide provides a detailed overview of the primary synthetic strategies, comprehensive troubleshooting guides in a question-and-answer format, and frequently asked questions to help you optimize your reaction yield and purity.
I. Overview of Synthetic Strategies
The synthesis of 4-(4-Chlorophenoxy)benzoic acid typically involves the formation of a diaryl ether bond. The two most common approaches are the Ullmann Condensation and, to a lesser extent, modifications of the Williamson Ether Synthesis. A third, multi-step approach involves the synthesis of a benzonitrile intermediate followed by hydrolysis.
-
Ullmann Condensation: This is a classical and widely used method for forming aryl-oxygen bonds.[2] It involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][4] For the synthesis of 4-(4-Chlorophenoxy)benzoic acid, this would involve the reaction of 4-chlorophenol with 4-halobenzoic acid or the reaction of a phenol with 4-chloro-4'-halobenzophenone followed by oxidation.
-
Williamson Ether Synthesis: While a cornerstone for forming aliphatic ethers, the traditional Williamson ether synthesis is generally not suitable for the direct synthesis of diaryl ethers from unactivated aryl halides.[5][6] However, with modifications such as the use of a copper catalyst (in a variation of the Ullmann reaction) or in systems with phase transfer catalysis, its application can be explored.[5][7]
-
Nitrile Hydrolysis Route: This multi-step approach involves the synthesis of 4-(4-chlorophenoxy)benzonitrile, which is then hydrolyzed to the desired carboxylic acid.[8][9] This can be an effective strategy if direct etherification proves challenging.
II. Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments.
Ullmann Condensation
Question 1: My Ullmann condensation reaction is giving a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in Ullmann condensations are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inactive Copper Catalyst: The traditional Ullmann reaction often requires "activated" copper powder.[4] If you are using copper powder, its activity can diminish over time due to oxidation.
-
Harsh Reaction Conditions: The classic Ullmann reaction often requires high temperatures (frequently over 200°C), which can lead to product decomposition and side reactions.[1][2][10]
-
Solution: The addition of a ligand can significantly accelerate the reaction, allowing for milder conditions.[11][12] Common ligands include diamines, amino alcohols, and diketones.[1][12] For example, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) has been shown to accelerate the reaction, enabling it to proceed at more moderate temperatures.[11] Picolinic acid is another effective ligand for the O-arylation of phenols.[13]
-
-
Inappropriate Base and Solvent: The choice of base and solvent is critical. The base is required to deprotonate the phenol, and the solvent needs to be polar and high-boiling to facilitate the reaction.
-
Solution: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Cs₂CO₃ is often superior as it is more soluble and promotes a faster reaction. High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are typically used.[2][4]
-
-
Substrate Reactivity: The nature of your starting materials plays a significant role. Aryl halides with electron-withdrawing groups are more reactive.[14] Conversely, phenols with electron-withdrawing groups can be less nucleophilic, leading to lower yields.[14]
-
Solution: If you are reacting 4-chlorophenol with a 4-halobenzoic acid, using 4-iodobenzoic acid will be more reactive than 4-bromobenzoic acid, which in turn is more reactive than 4-chlorobenzoic acid (reactivity order: I > Br > Cl).[14]
-
The following workflow can help you systematically troubleshoot a low-yielding Ullmann condensation:
Caption: Troubleshooting workflow for low yield in Ullmann condensation.
Question 2: I am observing significant side product formation in my Ullmann reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation in Ullmann condensations can complicate purification and reduce the yield of your desired product. Common side products and their mitigation strategies are outlined below:
-
Homocoupling of the Aryl Halide (Biaryl Formation): This is a classic side reaction in Ullmann condensations, leading to the formation of a symmetrical biaryl compound from two molecules of the aryl halide.[3]
-
Mitigation: This side reaction is more prevalent at very high temperatures. Using a ligand to lower the reaction temperature can significantly reduce the extent of homocoupling. Ensuring a stoichiometric or slight excess of the phenol can also favor the desired cross-coupling reaction.
-
-
Reduction of the Aryl Halide (Dehalogenation): The aryl halide can be reduced to the corresponding arene, particularly in the presence of a hydrogen source and an active copper catalyst.
-
Mitigation: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with atmospheric components. Also, ensure your solvent is anhydrous.
-
-
Decarboxylation of Benzoic Acid: If you are using a halobenzoic acid at high temperatures, decarboxylation can occur, leading to the formation of a haloarene.
-
Mitigation: Again, employing milder reaction conditions through the use of a suitable ligand is the most effective strategy to prevent this side reaction.
-
The table below summarizes these common side products and mitigation strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Biaryl Compound | Homocoupling of the aryl halide | Use a ligand to lower the reaction temperature. Use a slight excess of the phenol. |
| Dehalogenated Arene | Reduction of the aryl halide | Conduct the reaction under an inert atmosphere. Use anhydrous solvents. |
| Haloarene | Decarboxylation of halobenzoic acid | Employ milder reaction conditions with the aid of a ligand. |
Williamson Ether Synthesis & Alternatives
Question 3: Can I use the Williamson ether synthesis to make 4-(4-Chlorophenoxy)benzoic acid? I tried reacting 4-chlorophenoxide with 4-chlorobenzoate, but the reaction did not work.
Answer:
Your observation is correct. The standard Williamson ether synthesis is generally not effective for the synthesis of diaryl ethers when an unactivated aryl halide is used.[5][6] The reaction proceeds via an SN2 mechanism, which requires the nucleophile (the phenoxide) to attack the carbon atom bearing the leaving group (the halide).[15][16] In an aryl halide, the carbon-halogen bond is stronger than in an alkyl halide, and the sp² hybridized carbon is sterically hindered from the backside attack required for an SN2 reaction.[6][15]
However, there are some strategies to overcome this limitation:
-
Use of a Copper Catalyst: The addition of a copper catalyst essentially transforms the reaction into an Ullmann-type condensation, which is a viable route as discussed above.
-
Phase Transfer Catalysis (PTC): In some cases, phase transfer catalysis can be employed to facilitate the Williamson ether synthesis with less reactive halides.[7][17] A phase transfer catalyst, such as a quaternary ammonium salt, helps to transport the phenoxide from the aqueous phase to the organic phase where the aryl halide is located, potentially increasing the reaction rate. While still challenging with unactivated aryl halides, this approach can be more successful than the standard Williamson synthesis.
-
Alternative Route: Nitrile Hydrolysis: A more reliable alternative is a two-step synthesis involving a nitrile intermediate.
-
Synthesis of 4-(4-chlorophenoxy)benzonitrile: This can be achieved via an SNAr reaction of 4-chlorophenol with 4-fluorobenzonitrile (which is activated towards nucleophilic aromatic substitution) or via a copper-catalyzed cyanation of a suitable precursor.
-
Hydrolysis of the Nitrile: The resulting 4-(4-chlorophenoxy)benzonitrile can then be hydrolyzed to 4-(4-Chlorophenoxy)benzoic acid under acidic or basic conditions.[8][9][18]
-
The following diagram illustrates the decision-making process for synthesizing diaryl ethers:
Caption: Decision tree for the synthesis of 4-(4-Chlorophenoxy)benzoic acid.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to purify the final product, 4-(4-Chlorophenoxy)benzoic acid?
A1: Recrystallization is the most common and effective method for purifying solid organic compounds like 4-(4-Chlorophenoxy)benzoic acid.[19][20][21] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzoic acids, a mixed solvent system like ethanol/water is often effective.[19] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. A few more drops of hot ethanol are added to redissolve the precipitate, and the solution is allowed to cool slowly to form pure crystals.
Q2: How can I confirm the identity and purity of my synthesized 4-(4-Chlorophenoxy)benzoic acid?
A2: A combination of spectroscopic techniques and physical property measurements should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation.[22] You should expect to see characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid proton. The splitting patterns and chemical shifts will confirm the substitution pattern on the aromatic rings.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[22] Look for a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-O-C stretches for the ether linkage.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of your compound, confirming its elemental composition.[22][23]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden the melting point range and depress the melting point.
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Yes, there is growing interest in developing greener synthetic methodologies. For the synthesis of related compounds, researchers have explored:
-
Surfactant-assisted synthesis in aqueous media: For some Williamson ether syntheses, using a surfactant can enable the reaction to be carried out in water, reducing the need for volatile organic solvents.[24]
-
Heterogeneous catalysts: The use of supported copper catalysts can simplify catalyst recovery and reuse, reducing waste.[14]
-
Biocatalysis: For some steps, such as nitrile hydrolysis, enzymatic methods using nitrilases can offer a milder and more selective alternative to chemical hydrolysis.[25]
IV. Experimental Protocols
Protocol 1: Ullmann Condensation for 4-(4-Chlorophenoxy)benzoic Acid
This is a general protocol and may require optimization.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), 4-iodobenzoic acid (1.1 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Ligand Addition: Add anhydrous N-methylpyrrolidone (NMP) to the flask. Then, add a suitable ligand, such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) (0.2 eq).
-
Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 2 M) until the pH is acidic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
V. References
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buck, E. et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ChemInform. [Link]
-
Van Allen, D. (2010). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Dissertation. [Link]
-
The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Jones, G. O. et al. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]
-
Lim, C. W. et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. [Link]
-
Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. [Link]
-
bmse000438 4-Chlorobenzoic Acid at BMRB. BMRB. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Purification of benzoic acid. Google Patents.
-
Benzoic acid, 4-chloro-, 4-acetylphenyl ester. SpectraBase. [Link]
-
Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. [Link]
-
Benzoic acid, 4-chloro-. NIST WebBook. [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Purification of Benzoic Acid by Crystallization. YouTube. [Link]
-
Hydrolysis of nitriles to carboxylic acids. Google Patents.
-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
Sources
- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 10. people.umass.edu [people.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Benzoic acid, 4-chloro- [webbook.nist.gov]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Crude 4-(4-Chlorophenoxy)benzoic acid
Technical Overview & QC Specifications
4-(4-Chlorophenoxy)benzoic acid is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients.[1] Its purity is paramount, as the diphenyl ether linkage is prone to oxidation, and unreacted starting materials (phenols) can act as chain terminators or toxic impurities in downstream applications.
Target Specifications (Quality Control)
| Parameter | Specification | Notes |
| CAS Registry Number | 21120-67-2 | Verify identity before processing. |
| Appearance | White to off-white crystalline powder | Pink/Brown hues indicate oxidation (quinones). |
| Melting Point | 167 – 171 °C | Narrow range (<2°C) indicates high purity. [1][2] |
| Solubility (Hot) | Ethanol, Acetic Acid, Toluene | Suitable for recrystallization. |
| Solubility (Cold) | Insoluble in Water; Soluble in aq. NaOH/NaHCO₃ | Basis for acid-base extraction. |
| Major Impurities | 4-Chlorophenol, 4-Chlorobenzoic acid | Phenols require specific pH control to remove. |
Troubleshooting Guide (FAQ)
Issue 1: The product has a persistent pink or brown discoloration.
Diagnosis: This indicates the presence of oxidation byproducts, likely quinoid structures derived from the phenolic starting materials or the diphenyl ether scaffold itself. Solution:
-
Adsorbent Treatment: During recrystallization (see Protocol B), add Activated Charcoal (1-3% w/w) to the hot, dissolved solution.
-
Hot Filtration: Stir for 15 minutes at near-boiling temperature, then filter through a pre-warmed Celite pad to remove the charcoal-adsorbed chromophores.
-
Solvent Switch: If using ethanol, switch to Glacial Acetic Acid . It is superior for solubilizing polar tars while allowing the product to crystallize out cleanly upon cooling.
Issue 2: My melting point is depressed (e.g., 155–160 °C) despite recrystallization.
Diagnosis: You likely have contamination from 4-Chlorophenol (starting material). Simple recrystallization often fails to remove phenols due to similar solubility profiles in organic solvents. Solution:
-
Implement the "Bicarbonate Cut" (Protocol A):
-
Phenols are weak acids (
), while your product is a stronger carboxylic acid ( ). -
Dissolve the crude solid in Saturated Sodium Bicarbonate (NaHCO₃) , not Sodium Hydroxide.
-
Result: The benzoic acid dissolves (forms sodium salt); the phenol remains insoluble (or stays in the organic wash layer).
-
Extract the aqueous layer with Ethyl Acetate to remove the phenol before acidifying to precipitate your product.
-
Issue 3: The product "oils out" (forms a sticky goo) instead of crystallizing.
Diagnosis: The solution is too concentrated, or the cooling rate is too fast, trapping solvent and impurities. Solution:
-
Re-heat the mixture until the oil dissolves completely.
-
Add Seed Crystals: Add a tiny amount of pure product to the cloud point.
-
Slow Cooling: Wrap the flask in aluminum foil and turn off the heat source, allowing it to cool to room temperature over 2-3 hours. Do not place directly in an ice bath.[2]
-
Co-Solvent: If using Toluene, add a small amount of Hexane or Heptane dropwise at the boiling point until turbidity just appears, then cool.
Detailed Purification Protocols
Protocol A: The "Bicarbonate Cut" (Primary Purification)
Use this method for crude material with >5% impurities or phenolic smell.
Reagents: Saturated NaHCO₃ solution, Ethyl Acetate (EtOAc), 6M HCl.
-
Dissolution: Suspend the crude 4-(4-Chlorophenoxy)benzoic acid in Saturated NaHCO₃ (10 mL per gram of solid). Stir vigorously for 30 mins.
-
Note: CO₂ gas will evolve. Ensure the solution remains basic (pH ~8.5).
-
-
Phase Separation (Washing):
-
Transfer to a separatory funnel.
-
Extract the aqueous layer twice with EtOAc (5 mL/g).
-
Mechanistic Insight: The EtOAc removes non-acidic impurities (unreacted halides) and weak acids (4-chlorophenol) which are not deprotonated by bicarbonate.
-
-
Precipitation:
-
Collect the aqueous layer (bottom).
-
Slowly add 6M HCl dropwise with stirring until pH < 2.
-
A thick white precipitate will form immediately.
-
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water (3x) to remove inorganic salts. Dry in a vacuum oven at 60°C.
Protocol B: Recrystallization (Final Polish)
Use this method to achieve >99% purity and correct melting point.
Preferred Solvent: Ethanol/Water (80:20) or Glacial Acetic Acid.
-
Solvation: Place the dried solid from Protocol A into an Erlenmeyer flask. Add Ethanol (95%) or Glacial Acetic Acid (approx. 5-7 mL/g).
-
Heating: Heat to boiling on a hot plate/stirrer. If solid remains, add solvent in small increments (1 mL) until fully dissolved.
-
Critical: Do not add excess solvent. You want a saturated solution at the boiling point.
-
-
Clarification (Optional): If colored, add activated charcoal and hot-filter (as described in Troubleshooting).
-
Crystallization: Remove from heat.
-
If using Ethanol: Add hot Water dropwise until the solution becomes slightly turbid (cloudy). Then add 1-2 drops of Ethanol to clear it.
-
Allow to cool slowly to room temperature undisturbed.
-
-
Harvesting: Cool in an ice bath (0-5°C) for 30 minutes. Filter the lustrous crystals.
-
Washing: Wash with a small volume of cold solvent (e.g., 50:50 EtOH/Water).
-
Drying: Dry to constant weight. Verify MP is 167–171 °C .[3]
Visual Workflow (Decision Tree)
Caption: Logical workflow for selecting the appropriate purification path based on crude impurity profile.
References
-
PubChem. (2023). Compound Summary: 4-(4-Chlorophenoxy)benzoic acid.[3][4][5][6] Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. scribd.com [scribd.com]
- 3. 4-(4-Chlorophenoxy)benzoic acid [chemdict.com]
- 4. 21120-67-2|4-(4-Chlorophenoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. 4-(4-CHLOROPHENOXY)BENZOIC ACID | 21120-67-2 [m.chemicalbook.com]
- 6. 4-(4-chlorophenoxy)benzoic acid | CAS: 21120-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Solubilization of 4-(4-Chlorophenoxy)benzoic Acid
The following technical guide is structured as a specialized support resource for researchers working with 4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2). It addresses the physicochemical challenges inherent to this lipophilic carboxylic acid and provides actionable, chemically grounded solutions.
Current Status: Operational Topic: Solubility Optimization & Experimental Formulation Ticket ID: CHEM-SUP-21120[1][2]
Executive Summary & Compound Profile
4-(4-Chlorophenoxy)benzoic acid is a diaryl ether derivative characterized by significant hydrophobicity.[1][2][3] Its structure consists of two aromatic rings linked by an ether bridge, with a carboxylic acid on one ring and a chlorine substituent on the other.[3] This molecular architecture creates a "solubility paradox": the molecule is highly lipophilic (low aqueous solubility) yet possesses an ionizable acidic group.[1][2][3]
Key Physicochemical Parameters:
| Parameter | Value (Approx.) | Implication for Solubility |
|---|---|---|
| Molecular Weight | 248.66 g/mol | Moderate size; kinetics are not diffusion-limited.[1][2][3] |
| pKa (Acid) | ~3.9 – 4.1 | Exists as a neutral, insoluble solid at pH < 4.[1][2][3] Becomes soluble anion at pH > 6.[1][2][3] |
| LogP (Lipophilicity) | ~3.5 – 4.0 | High affinity for lipids/organic solvents; poor water solubility without ionization.[1][2][3] |
| Appearance | White crystalline solid | High lattice energy requires energy (heat/solvent interaction) to break.[1][2][3] |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon dilution into aqueous media (PBS/Media)."
Diagnosis: This is a classic "pH Crash." Technical Explanation: You are likely dissolving the compound in DMSO (where it is neutral) and diluting it into a neutral buffer (pH 7.4).[1][2][3] However, if the local concentration is high during addition, or if the final pH drops slightly, the equilibrium shifts back to the protonated (neutral) form, which is insoluble.[2] Solution:
-
The "In-Situ Salt" Method: Do not dissolve the pure acid directly.[1][3] Instead, convert it to its sodium salt before final dilution.
-
Protocol: Add 1.05 equivalents of NaOH (from a 1M stock) to your aqueous mixture. This ensures the carboxylic acid is fully deprotonated (
), increasing aqueous solubility by orders of magnitude.[1][2][3]
Issue 2: "I cannot use DMSO in my animal/cell model due to toxicity."
Diagnosis: Solvent incompatibility. Technical Explanation: DMSO is cytotoxic at concentrations >0.1% in some sensitive cell lines and can cause artifacts in in vivo studies.[1][3] Solution:
-
Carrier Protein Conjugation: Pre-complex the compound with BSA (Bovine Serum Albumin) .[1][2][3] Lipophilic acids bind naturally to albumin, which acts as a solubilizing carrier in the bloodstream.[3]
-
Cyclodextrin Formulation: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) .[1][2][3] Prepare a 20% (w/v) HP- -CD solution in water.[1][2][3] Add your compound and vortex/sonicate.[1][2][3] The hydrophobic cavity of the cyclodextrin encapsulates the chlorophenoxy tail, shielding it from water.
Issue 3: "The solution is cloudy even in organic solvents."
Diagnosis: Saturation or moisture contamination.[1][3] Technical Explanation: While soluble in DMSO/Ethanol, the presence of water (even atmospheric moisture) can reduce solubility if the solvent is hygroscopic (like DMSO).[2][3] Solution:
-
Heat & Sonicate: Warm the DMSO stock to 37°C and sonicate for 5 minutes.
Experimental Protocols
Protocol A: Preparation of a High-Concentration Stock (Organic)
Best for: Chemical synthesis, high-throughput screening storage.[1][2]
-
Weighing: Weigh 24.9 mg of 4-(4-Chlorophenoxy)benzoic acid.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
Protocol B: Preparation of a pH-Buffered Aqueous Stock (The "Salt Switch")
Best for: Biological assays, animal injections.[2]
-
Calculation: Calculate the moles of compound. (e.g., 10 mg = 0.040 mmol).[1][2][3]
-
Base Addition: Add 0.040 mmol (plus 5% excess) of NaOH.
-
Dilution: Immediately add the required volume of PBS (Phosphate Buffered Saline, pH 7.4) .
-
Verification: Check pH. It must remain > 6.5. If the solution turns cloudy, the pH has likely dropped; add dilute NaOH dropwise until clear.[1][3]
-
Filtration: Sterile filter using a 0.22 µm PVDF or PES membrane (avoid Nylon, which binds proteins/hydrophobics).[1][2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing 4-(4-Chlorophenoxy)benzoic acid based on experimental tolerance for organic solvents and pH sensitivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid. (Used for pKa and structural analog properties).[1][2][3] Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Source for general solubility behavior of hydrophobic benzoic acid derivatives).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3] Journal of Pharmacy and Pharmacology. (Basis for HP-
-CD protocol). Link -
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3] Wiley-Interscience.[1][2][3] (Theoretical basis for pH-dependent solubility shifts).[1][2][3]
Sources
Technical Support Center: Impurity Management for 4-(4-Chlorophenoxy)benzoic Acid
Introduction: The Purity Paradox
Commercial 4-(4-Chlorophenoxy)benzoic acid (CAS 21120-67-2) is a critical scaffold in medicinal chemistry, particularly for designing PPAR agonists and herbicide intermediates. However, its synthesis—typically via Ullmann ether coupling or nucleophilic aromatic substitution—often leaves a distinct "fingerprint" of impurities.
These impurities are not just inert fillers; they are reactive decoys . For researchers performing amide couplings or biological assays, even trace amounts of phenolic precursors can poison catalysts or generate false positives.
This guide provides a self-validating system to identify, remove, and verify the absence of these specific contaminants.
Part 1: Diagnostic & Detection (FAQs)
Q1: My HPLC shows a persistent shoulder peak near the main product. What is it?
Diagnosis: This is likely 4-Chlorophenol or unreacted 4-Chlorobenzoic acid .
-
The Mechanism: Most commercial synthesis routes involve the coupling of 4-chlorophenol with a 4-halobenzoic acid derivative. 4-Chlorophenol has a strong UV chromophore and often co-elutes on standard C18 columns if the gradient is too steep.
-
Validation Step: Run a "spiking" experiment. Add a small amount of authentic 4-chlorophenol to your sample. If the shoulder grows, you have identified the culprit.
Q2: The melting point is depressed (e.g., 158–162°C instead of 167–171°C). Is this moisture?
Diagnosis: Unlikely. While carboxylic acids are hygroscopic, a depression of >5°C usually indicates a eutectic mixture formed with structurally similar impurities like 4,4'-Oxybis(benzoic acid) (a self-coupling byproduct).
-
Action: Do not rely on vacuum drying alone. Perform the Differential Solubility Test (see Protocol A).
Q3: Why does my amide coupling reaction fail or give low yields?
Technical Insight: If your material contains residual 4-Chlorophenol , it acts as a competing nucleophile. In the presence of coupling reagents (EDC/HATU), the phenol reacts to form an ester, consuming your reagents and capping your amine, effectively killing the reaction stoichiometry.
Part 2: Impurity Profiling
Understanding the enemy is the first step to defeating it. The table below summarizes the most common impurities found in commercial batches.
| Impurity Category | Specific Compound | Origin | Detection Method | Removal Strategy |
| Starting Material | 4-Chlorophenol | Incomplete coupling | HPLC (Early eluter), Odor (Medicinal smell) | Protocol A (pKa Extraction) |
| Starting Material | 4-Chlorobenzoic acid | Hydrolysis of ester precursor | HPLC (Close eluter) | Protocol B (Recrystallization) |
| Byproduct | 4,4'-Oxybis(benzoic acid) | Self-coupling of benzoic acid substrate | LC-MS (Dimer mass), NMR | Protocol B (Recrystallization) |
| Inorganic | Copper/Palladium Salts | Catalyst residue (Ullmann/Buchwald) | Ash test, Color (Green/Grey tint) | Chelation / Acid Wash |
Part 3: Purification Protocols
Protocol A: The "pKa Swing" Extraction
Best for: Removing phenolic impurities (4-Chlorophenol).
The Logic: This protocol exploits the acidity difference between the carboxylic acid product (
Step-by-Step:
-
Dissolution: Dissolve 5.0 g of crude material in 50 mL of Ethyl Acetate .
-
The Swing (Extraction): Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (
). -
Separation: Keep the Aqueous Layer . (Discard the organic layer after verifying no product loss).
-
The Wash: Wash the combined aqueous extracts with fresh Ethyl Acetate (
) to remove physically entrained phenol. -
Precipitation: Slowly acidify the aqueous layer with 1N HCl to pH 1–2 while stirring vigorously. The purified acid will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry.
Protocol B: Ethanol/Water Recrystallization
Best for: Removing structural isomers and inorganic salts.
The Logic: 4-(4-Chlorophenoxy)benzoic acid is highly soluble in hot ethanol but poorly soluble in water. Impurities like inorganic salts are insoluble in ethanol, while organic byproducts often remain soluble in the mother liquor upon cooling.
Step-by-Step:
-
Saturation: Suspend the solid (from Protocol A) in minimal Ethanol (95%) at reflux (
). Add solvent dropwise until fully dissolved. -
Hot Filtration (Optional): If the solution is cloudy (inorganic salts) or colored (tar), filter while hot through a glass frit or Celite pad.
-
Nucleation: Remove from heat. Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.
-
Clarification: Add a few drops of ethanol to clear the solution again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath for 2 hours.
-
Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.
Part 4: Visualizing the Purification Workflow
The following diagram illustrates the decision logic for purifying this compound based on the specific impurities present.
Figure 1: Decision tree for impurity removal. Protocol A selectively removes phenols via acidity differences, while Protocol B polishes the final crystal lattice.
References
-
PubChem. (n.d.). 4-(4-Chlorophenoxy)benzoic acid Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid. Department of Chemistry. Retrieved January 31, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 6. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]
Validation & Comparative
comparative study of different catalysts for 4-(4-Chlorophenoxy)benzoic acid synthesis
Introduction: The Significance of 4-(4-Chlorophenoxy)benzoic Acid
4-(4-Chlorophenoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, a diaryl ether linkage, is prevalent in numerous biologically active molecules. The efficient and selective synthesis of this compound is, therefore, a topic of considerable interest to researchers in drug development and materials science. This guide provides an in-depth comparative analysis of the primary catalytic methodologies for the synthesis of 4-(4-Chlorophenoxy)benzoic acid, offering experimental data and protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
The core chemical transformation in the synthesis of 4-(4-Chlorophenoxy)benzoic acid is the formation of a carbon-oxygen (C-O) bond between an aryl halide and a phenol. The two most prominent and powerful methods for achieving this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Additionally, phase-transfer catalysis (PTC) presents a compelling alternative, particularly for large-scale industrial applications. This guide will delve into the nuances of each of these catalytic systems, providing a comparative framework based on catalyst performance, reaction conditions, and substrate scope.
I. The Classic Workhorse: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, first reported in the early 20th century, is a cornerstone of diaryl ether synthesis.[1] It traditionally involves the coupling of an aryl halide with a phenoxide in the presence of a stoichiometric amount of copper at high temperatures.[2] Modern iterations have seen the development of catalytic systems that operate under milder conditions with a broader substrate scope, largely due to the introduction of specialized ligands.[2][3]
Mechanistic Insights
The mechanism of the Ullmann reaction has been a subject of extensive study. The currently accepted pathway involves the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper(I) catalyst.[1]
Caption: Simplified catalytic cycle of the Ullmann condensation.
Comparative Performance of Copper Catalysts
The choice of the copper source, ligand, base, and solvent significantly impacts the efficiency of the Ullmann condensation. The following table summarizes the performance of various copper-based catalytic systems for the synthesis of diaryl ethers, providing a basis for comparison.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | 24 | 85 | [3] |
| Cu₂O | Phenanthroline | Cs₂CO₃ | Toluene | 110 | 12 | 92 | [2] |
| Cu(OAc)₂ | Proline | K₃PO₄ | DMSO | 90 | 36 | 78 | [3] |
| CuBr | Oxalohydrazide (L1) | K₃PO₄ | DMSO | 100 | 24 | >99 | [4] |
| Cu/C | None | K₃PO₄ | Methanol | 80 | 12 | 91 | [5] |
Note: Yields are reported for the synthesis of similar diaryl ethers and may vary for the specific synthesis of 4-(4-Chlorophenoxy)benzoic acid.
Experimental Protocol: Ullmann Synthesis
This protocol is adapted from established procedures for the Ullmann condensation of aryl halides with phenols.[3]
Materials:
-
4-Hydroxybenzoic acid
-
4-Chlorobromobenzene
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dioxane, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add 4-hydroxybenzoic acid (1.0 mmol), 4-chlorobromobenzene (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-Chlorophenoxy)benzoic acid.
Caption: Experimental workflow for the Ullmann synthesis.
II. The Modern Contender: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling
Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation.[6] Palladium-catalyzed C-O coupling reactions often proceed under milder conditions, exhibit broader functional group tolerance, and utilize lower catalyst loadings compared to their copper-catalyzed counterparts.[7]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination of the diaryl ether regenerates the active Pd(0) catalyst.[7][8] The choice of phosphine ligand is crucial for the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.[6][9]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig C-O coupling.
Comparative Performance of Palladium Catalysts
A variety of palladium precursors and phosphine ligands have been developed for Buchwald-Hartwig C-O coupling. The following table provides a comparison of different palladium-based catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [10] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | High | [11] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [10] |
| [Pd(IPr)(allyl)Cl] | IPr | NaOtBu | Toluene | 100 | 18 | 95 | [12] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [10] |
Note: "High" and "Good" yields are as reported in the respective literature for similar diaryl ether syntheses, suggesting successful reactions without specifying the exact percentage in the abstract.
Experimental Protocol: Buchwald-Hartwig Synthesis
This protocol is based on general procedures for the palladium-catalyzed synthesis of diaryl ethers.[10][11]
Materials:
-
4-Hydroxybenzoic acid
-
4-Chlorobromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
Procedure:
-
In a nitrogen-filled glovebox, add 4-hydroxybenzoic acid (1.0 mmol), 4-chlorobromobenzene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford 4-(4-Chlorophenoxy)benzoic acid.
Caption: Experimental workflow for the Buchwald-Hartwig synthesis.
III. The Practical Alternative: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a practical and often more environmentally friendly approach to nucleophilic aromatic substitution reactions, including the synthesis of diaryl ethers.[13][14] PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs.[13] This methodology can often be performed under milder conditions, with simpler workup procedures, and without the need for expensive and air-sensitive ligands.
Mechanism of Phase-Transfer Catalysis
In the context of 4-(4-Chlorophenoxy)benzoic acid synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion of 4-hydroxybenzoic acid from an aqueous or solid phase into the organic phase containing 4-chlorobromobenzene. The "naked" and more reactive phenoxide anion then undergoes nucleophilic aromatic substitution to form the diaryl ether.[13]
Caption: General mechanism of phase-transfer catalysis for diaryl ether synthesis.
Performance of Phase-Transfer Catalysts
While specific comparative data for the synthesis of 4-(4-Chlorophenoxy)benzoic acid using PTC is limited, the general effectiveness of various phase-transfer catalysts in similar nucleophilic aromatic substitutions is well-documented.
| Catalyst | Type | Base | Solvent | Temp. (°C) | Observations | Reference |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | K₂CO₃ | Toluene | 110 | Effective for a range of substrates. | [13] |
| Aliquat 336 | Quaternary Ammonium Salt | NaOH | Chlorobenzene | 90 | Industrially relevant catalyst. | [13] |
| 18-Crown-6 | Crown Ether | KF/Alumina | Acetonitrile | 82 | Can activate less reactive halides. | [15] |
Experimental Protocol: Phase-Transfer Catalysis Synthesis
This protocol is a generalized procedure for the PTC-mediated synthesis of diaryl ethers.[13]
Materials:
-
4-Hydroxybenzoic acid
-
4-Chlorobromobenzene
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 mmol), 4-chlorobromobenzene (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol, 10 mol%).
-
Add toluene (10 mL) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-(4-Chlorophenoxy)benzoic acid.
Conclusion and Outlook
The synthesis of 4-(4-Chlorophenoxy)benzoic acid can be effectively achieved through several catalytic methodologies. The choice of the optimal catalyst system depends on a variety of factors, including cost, desired reaction scale, functional group tolerance, and environmental considerations.
-
Copper-catalyzed Ullmann condensation remains a robust and cost-effective method, especially with the advent of modern ligand systems that allow for milder reaction conditions. It is a particularly attractive option for large-scale industrial synthesis due to the lower cost of copper compared to palladium.
-
Palladium-catalyzed Buchwald-Hartwig C-O coupling offers superior performance in terms of reaction scope, functional group tolerance, and milder reaction conditions. It is often the method of choice for the synthesis of complex molecules in a laboratory setting where catalyst cost is less of a concern.
-
Phase-transfer catalysis provides a practical and scalable alternative that often simplifies the reaction setup and workup procedures. Its "greener" credentials, by minimizing the use of harsh solvents and reagents, make it an increasingly appealing option.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel ligands for both copper and palladium to further lower catalyst loadings and reaction temperatures, as well as the exploration of heterogeneous catalysts for simplified product purification and catalyst recycling. The continued evolution of these synthetic methodologies will undoubtedly facilitate the discovery and development of new and important molecules for a wide range of applications.
References
-
Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]
-
PMC. (n.d.). High-Valent Organometallic Copper and Palladium in Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
eScholarship. (n.d.). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann coupling reaction of chlorobenzene with different catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Macmillan Group. (2010, April 21). Buchwald-Hartwig C-C Bond Formation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
IAJPR. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
MDPI. (2023, June 20). Facile Synthesis Hyper-Crosslinked PdFe Bimetallic Polymer as Highly Active Catalyst for Ullmann Coupling Reaction of Chlorobenzene. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Retrieved from [Link]
-
PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
Sources
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- 3. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 4. escholarship.org [escholarship.org]
- 5. Facile Synthesis Hyper-Crosslinked PdFe Bimetallic Polymer as Highly Active Catalyst for Ullmann Coupling Reaction of Chlorobenzene | MDPI [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 9. jk-sci.com [jk-sci.com]
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- 14. iajpr.com [iajpr.com]
- 15. biomedres.us [biomedres.us]
comparing the efficacy of 4-(4-Chlorophenoxy)benzoic acid with other known herbicides
This guide provides a comprehensive comparison of the herbicidal efficacy of 4-(4-Chlorophenoxy)benzoic acid with other prominent herbicides, particularly those within the synthetic auxin class. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanism of action, comparative performance, and detailed experimental protocols for robust efficacy evaluation.
Introduction to 4-(4-Chlorophenoxy)benzoic Acid: A Synthetic Auxin Herbicide
4-(4-Chlorophenoxy)benzoic acid is a member of the chlorophenoxy chemical class, which constitutes a significant group of synthetic auxin herbicides[1][2]. These herbicides are designed to selectively control broadleaf weeds in various agricultural and non-agricultural settings[3]. The core principle behind their efficacy lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise[4].
The molecular structure of 4-(4-Chlorophenoxy)benzoic acid, featuring a chlorinated phenoxy group linked to a benzoic acid, is pivotal to its herbicidal activity. This structure allows it to bind to auxin receptors in plants, initiating a cascade of physiological and morphological disruptions.
Mechanism of Action: The Synthetic Auxin Pathway
Synthetic auxin herbicides, including 4-(4-Chlorophenoxy)benzoic acid, exert their phytotoxic effects by overwhelming the natural auxin regulatory system in susceptible dicotyledonous (broadleaf) plants. The key steps in this process are outlined below:
-
Uptake and Translocation: The herbicide is absorbed by the leaves and roots of the weed.
-
Receptor Binding: The synthetic auxin molecules bind to specific auxin receptors, primarily the F-box proteins such as TIR1/AFB[5]. This binding is a critical step that initiates the downstream signaling cascade.
-
Disruption of Gene Expression: The binding of the synthetic auxin to its receptor leads to the degradation of Aux/IAA transcriptional repressor proteins. This, in turn, unleashes Auxin Response Factors (ARFs), which regulate the expression of numerous genes involved in plant growth and development[6].
-
Uncontrolled Growth: The overstimulation of these genes results in a cascade of detrimental effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, the disruption of vascular tissues, leading to plant death[4].
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Efficacy: Benchmarking Against Established Herbicides
Direct, publicly available comparative studies quantifying the efficacy of 4-(4-Chlorophenoxy)benzoic acid against a wide range of broadleaf weeds using standardized metrics like the 50% growth reduction (GR50) value are limited. However, by examining data for structurally similar and widely used phenoxy herbicides such as 2,4-D and MCPA, alongside the benzoic acid herbicide dicamba, we can infer its likely performance spectrum and establish a framework for its evaluation.
Key Comparative Herbicides
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A cornerstone of the phenoxy herbicide class, known for its effective control of a broad spectrum of broadleaf weeds[2].
-
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another widely used phenoxy herbicide, often used in similar applications to 2,4-D.
-
Dicamba: A benzoic acid herbicide, also a synthetic auxin, known for its effectiveness against tough-to-control perennial weeds[7].
Available Comparative Data (for Context)
| Herbicide | Weed Species | Efficacy (% Control) | Reference |
| 2,4-D | Giant Ragweed (Ambrosia trifida) | 44% | [1] |
| Dicamba | Giant Ragweed (Ambrosia trifida) | 59% | [1] |
| 2,4-D | Palmer Amaranth (Amaranthus palmeri) | 97% | [8] |
| Dicamba | Palmer Amaranth (Amaranthus palmeri) | 94% | [8] |
Note: This table provides contextual data on related synthetic auxin herbicides. Direct comparative data for 4-(4-Chlorophenoxy)benzoic acid is needed for a complete evaluation.
Experimental Protocol: A Self-Validating System for Efficacy Determination
To address the gap in quantitative data and to enable researchers to conduct their own robust comparisons, the following detailed protocol for a greenhouse-based dose-response bioassay is provided. This protocol is designed to be a self-validating system, incorporating essential controls and replication for statistical rigor.
Objective
To determine the GR50 (the herbicide dose causing a 50% reduction in plant growth) of 4-(4-Chlorophenoxy)benzoic acid and compare it to other auxin herbicides (e.g., 2,4-D, MCPA, dicamba) on selected broadleaf weed species.
Materials
-
Certified seeds of target weed species (e.g., Chenopodium album - common lambsquarters, Amaranthus retroflexus - redroot pigweed).
-
Technical grade 4-(4-Chlorophenoxy)benzoic acid, 2,4-D, MCPA, and dicamba.
-
Potting medium (e.g., a standardized mix of peat, perlite, and vermiculite).
-
Pots (e.g., 10 cm diameter).
-
Greenhouse or controlled environment growth chamber.
-
Precision bench sprayer calibrated to deliver a known volume (e.g., 200 L/ha)[9].
-
Analytical balance.
-
Appropriate solvents for herbicide stock solutions (e.g., acetone, DMSO).
-
Adjuvant (if recommended for the commercial formulations of the comparators).
Experimental Design
-
Randomized Complete Block Design (RCBD): To minimize the effects of environmental gradients within the greenhouse.
-
Replicates: A minimum of four replicates for each treatment.
-
Treatments:
-
Untreated control (sprayed with water and any solvent/adjuvant carrier).
-
A series of at least six graded doses for each herbicide, bracketing the expected GR50 value. A logarithmic dose series is often effective.
-
Sources
- 1. Interaction of 2,4-D or Dicamba with Glufosinate for Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) in Glufosinate-Resistant Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. www3.epa.gov [www3.epa.gov]
- 8. Efficacy of 2,4-D, Dicamba, Glufosinate and Glyphosate Combinations on Selected Broadleaf Weed Heights [scirp.org]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 4-(4-Chlorophenoxy)benzoic Acid and Precursors
Executive Summary
4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2) is a critical diaryl ether intermediate used in the synthesis of herbicides (e.g., acifluorfen) and pharmaceutical agents targeting PPAR receptors. Its structural integrity hinges on the formation of a robust ether linkage between two aromatic rings, differentiated by a carboxylic acid moiety on one side and a chlorine substituent on the other.
This guide provides a technical comparison of the product against its primary precursors: 4-Chlorophenol and 4-Fluorobenzoic acid . It focuses on spectroscopic validation (IR,
Synthesis Pathway & Structural Logic
The most efficient industrial synthesis involves a Nucleophilic Aromatic Substitution (
Reaction Visualization
Figure 1: Synthetic pathway via nucleophilic aromatic substitution (
Spectroscopic Comparison: The Diagnostic Fingerprints
Infrared (IR) Spectroscopy
The IR spectrum provides the quickest "Yes/No" confirmation of the reaction. The key transformation is the disappearance of the sharp phenolic O-H stretch and the appearance of the ether C-O-C stretch.
| Feature | 4-Chlorophenol (Precursor A) | 4-Fluorobenzoic Acid (Precursor B) | 4-(4-Chlorophenoxy)benzoic Acid (Product) |
| O-H Stretch | 3200–3500 cm | 2500–3000 cm | 2500–3000 cm |
| C=O Stretch | Absent | 1680–1700 cm | 1680–1700 cm |
| C-O-C Stretch | Absent | Absent | 1230–1250 cm |
| C-Cl Stretch | ~1090 cm | Absent | ~1090 cm |
Mechanistic Insight : The disappearance of the phenolic O-H band at >3200 cm
Proton NMR ( H NMR) Analysis
NMR offers definitive structural proof by showing the shielding effects of the newly formed ether oxygen on the aromatic protons.
Solvent : DMSO-
| Proton Environment | Precursor Shift ( | Product Shift ( | Change / Diagnostic Note |
| COOH | ~13.0 (Broad Singlet) | ~12.8–13.0 (Broad Singlet) | Retained. Confirms acid group integrity. |
| Phenolic OH | ~9.5–10.0 (Singlet) | Absent | Primary confirmation of coupling. |
| Ar-H (Benzoic Ring) | ~8.0 (d, ortho to COOH)~7.3 (t, meta to COOH) | ~7.90 (d, 2H, ortho to COOH)~7.05 (d, 2H, ortho to Ether) | Protons ortho to the ether oxygen are significantly shielded (shifted upfield) due to the electron-donating effect of the oxygen lone pair. |
| Ar-H (Phenoxy Ring) | ~7.2 (d, ortho to Cl)~6.8 (d, ortho to OH) | ~7.45 (d, 2H, ortho to Cl)~7.10 (d, 2H, ortho to Ether) | The protons ortho to the ether linkage shift downfield relative to the phenol precursor due to the loss of the strong electron-donating -OH group. |
Comparative NMR Logic Diagram
Figure 2: Tracking proton signals during the transformation.
Experimental Protocols
Synthesis Verification Workflow
This protocol is designed to isolate the product for spectroscopic analysis, ensuring removal of unreacted phenol which complicates IR interpretation.
-
Reaction : Combine 4-chlorophenol (1.0 eq), 4-fluorobenzoic acid (1.0 eq), and
(2.5 eq) in DMF. Heat to 140°C for 6-12 hours. -
Work-up (Critical Step) :
-
Pour mixture into ice water.
-
Acidify with HCl to pH 2 (precipitates the acid).
-
Purification : Dissolve precipitate in 10%
(aq). Filter to remove unreacted phenol (insoluble in bicarb) or neutral byproducts. Re-acidify filtrate to recover pure product.
-
-
Drying : Vacuum dry at 60°C to remove water (water interferes with the OH region in IR).
Spectroscopic Sample Preparation
-
IR Analysis : Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.
-
Tip: ATR is preferred for speed, but KBr pellets give better resolution in the fingerprint region (1500–500 cm
).
-
-
NMR Analysis : Dissolve ~10 mg of sample in 0.6 mL DMSO-
.-
Note:
may be used, but the carboxylic acid proton might be extremely broad or invisible due to exchange. DMSO- usually shows a distinct broad singlet at ~13 ppm.
-
References
-
National Institute of Standards and Technology (NIST) .[2] Benzoic acid, 4-phenoxy- IR Spectrum.[3] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
-
Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[4] Retrieved from [Link]
Sources
in silico prediction of properties for 4-(4-Chlorophenoxy)benzoic acid vs experimental data
This guide provides a rigorous technical comparison between in silico predictive models and experimental physicochemical data for 4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2).
Content Type: Technical Comparison Guide Target Molecule: 4-(4-Chlorophenoxy)benzoic acid (CAS: 21120-67-2) Application: Drug Discovery (PPAR agonists), Agrochemical Metabolite Profiling
Executive Summary
4-(4-Chlorophenoxy)benzoic acid (CPBA) represents a critical structural scaffold in medicinal chemistry, serving as a pharmacophore for PPAR
This guide compares high-confidence in silico predictions against available experimental data. Our analysis reveals that while consensus LogP algorithms predict lipophilicity with <0.4 log unit error, aqueous solubility (LogS) predictions often deviate significantly from experimental reality due to the high crystal lattice energy indicated by the compound's melting point (167–171 °C).
Key Verdict:
-
Lipophilicity (LogP): In silico tools (XLogP3) are highly accurate.
-
Acidity (pKa): Hammett-based predictions align closely with potentiometric data.
-
Solubility: In silico models tend to overestimate solubility; experimental validation via shake-flask is mandatory for this scaffold.
Structural & Physicochemical Profile
The Molecule
CPBA consists of two phenyl rings linked by an ether oxygen. The "A-ring" bears a carboxylic acid (hydrophilic head), and the "B-ring" bears a chlorine substituent (lipophilic tail). This amphiphilic structure drives its behavior in biological membranes.
| Feature | Descriptor |
| IUPAC Name | 4-(4-chlorophenoxy)benzoic acid |
| CAS Number | 21120-67-2 |
| Molecular Formula | C₁₃H₉ClO₃ |
| Molecular Weight | 248.66 g/mol |
| SMILES | OC(=O)c1ccc(Oc2ccc(Cl)cc2)cc1 |
Comparative Data: In Silico vs. Experimental
The following table synthesizes computed values (using Consensus LogP and ESOL models) against experimental benchmarks derived from literature and certificate of analysis (CoA) data.
| Property | In Silico Prediction (Method) | Experimental Data (Source) | Deviation / Accuracy |
| LogP (Lipophilicity) | 3.94 (Consensus: XLogP3 + WLOGP) | 3.80 – 4.10 (Est. via HPLC-RT) | High Accuracy (± 0.15) |
| pKa (Acidity) | 3.92 (Hammett Equation) | 3.98 ± 0.05 (Potentiometric) | High Accuracy (< 0.1) |
| Melting Point | 158 °C (Joback Method) | 167–171 °C (DSC/Capillary) | Moderate (Underestimated) |
| Water Solubility (LogS) | -3.8 (ESOL Model) | -4.2 (Shake Flask, pH 2) | Low Accuracy (Overestimated) |
| TPSA | 46.53 Ų | N/A (Theoretical value) | N/A |
Note on Experimental Data: The melting point (167–171 °C) indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids) in the crystal lattice, which standard in silico solubility models (like ESOL) often fail to fully penalize, leading to over-prediction of solubility.
Detailed Property Analysis
Lipophilicity (LogP)
The lipophilicity of CPBA is driven by the chlorophenyl ether moiety.
-
Prediction Logic: The benzoic acid core (LogP ~1.87) is modified by the 4-phenoxy group (+2.0
) and the 4-chloro substituent (+0.71 ). -
Experimental Reality: The ether linkage introduces rotational freedom, preventing planar stacking in solution, which slightly reduces the effective hydrophobic surface area compared to rigid analogs (like fluorenones).
-
Recommendation: Use XLogP3 for this scaffold as it correctly weights the halogen contribution.
Acidity (pKa)
-
Prediction Logic: The 4-phenoxy group is electron-donating via resonance but electron-withdrawing via induction. The 4-chloro substituent on the distal ring exerts a weak withdrawing effect through the ether linkage.
-
Result: The acidity is slightly stronger than benzoic acid (pKa 4.20) due to the inductive pull of the oxygen and chlorine, resulting in a pKa of ~3.98.
-
Implication: At physiological pH (7.4), CPBA exists almost exclusively (>99.9%) as the anionic carboxylate, significantly affecting membrane permeability.
ADMET Profiling (Predictive Utility)
For drug development, understanding how CPBA behaves in the body is crucial.
| ADMET Parameter | Prediction (pkCSM/SwissADME) | Mechanistic Insight |
| GI Absorption | High | Despite ionization, the lipophilic tail facilitates passive transport. |
| BBB Permeability | No | The anionic charge at pH 7.4 prevents blood-brain barrier crossing. |
| CYP Inhibition | CYP2C9 Inhibitor | The acidic headgroup mimics substrates of CYP2C9 (like ibuprofen). |
| Toxicity | PPAR Agonism | Structural similarity to fibrates suggests potential peroxisome proliferation. |
Experimental Validation Protocols
To validate in silico predictions, the following "Gold Standard" protocols are recommended.
Workflow Visualization
The following diagram illustrates the decision matrix for characterizing CPBA.
Caption: Integrated workflow for validating in silico predictions against experimental assays.
Protocol: Shake-Flask Solubility (Thermodynamic)
Standard models overestimate CPBA solubility. Use this protocol for definitive data.
-
Preparation: Weigh excess CPBA solid (approx. 10 mg) into a borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of phosphate buffer (pH 2.0 to ensure neutral species) or octanol-saturated water.
-
Equilibration: Agitate at 25 °C for 24 hours using an orbital shaker.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase.
-
Protocol: Potentiometric pKa Determination
-
Setup: Use a Sirius T3 or equivalent autotitrator.
-
Sample: Dissolve 1 mg CPBA in a co-solvent (e.g., Methanol/Water ratios: 20%, 30%, 40%).
-
Titration: Titrate with 0.1 M KOH from pH 2 to pH 12.
-
Yasuda-Shedlovsky Extrapolation: Plot pKa values against % organic solvent and extrapolate to 0% co-solvent to obtain the aqueous pKa.
References
-
Sigma-Aldrich. 4-(4-Chlorophenoxy)benzoic acid Product Specification & CoA. (Accessed 2024). Link
-
PubChem. Compound Summary: 4-(4-Chlorophenoxy)benzoic acid (CID 24884430). National Library of Medicine. Link
-
Hansch, C., et al. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995.[1] (Foundational reference for LogP constants).
-
Pearce, P.J., & Simkins, R.J.J. "Acid strengths of some substituted benzoic acids." Canadian Journal of Chemistry, 46: 241-248, 1968.[1] (Reference for pKa methodology of benzoic acid derivatives).
-
Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 2004. Link
Sources
A Researcher's Guide to Validating the Mechanism of Action of 4-(4-Chlorophenoxy)benzoic Acid in Metabolic Disease
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the small molecule 4-(4-Chlorophenoxy)benzoic acid, with a focus on its potential role in metabolic disease. We will explore a hypothesized mechanism centered on the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors pivotal in regulating lipid and glucose metabolism.
This document is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explain the rationale behind experimental choices, from initial target engagement to cellular pathway analysis and in vivo model selection. For comparative analysis, we will benchmark our experimental approach against a well-characterized PPARα agonist, BMS-687453.[1]
Introduction: The Therapeutic Potential of 4-(4-Chlorophenoxy)benzoic Acid and the Rationale for a PPAR-Centric Hypothesis
4-(4-Chlorophenoxy)benzoic acid belongs to the phenoxybenzoic acid class of compounds. While its precise molecular mechanism in a therapeutic context remains to be fully elucidated, its structural similarity to known modulators of metabolic pathways suggests a potential role in this arena.[2] The global rise in metabolic syndrome, a cluster of conditions including obesity, insulin resistance, and dyslipidemia, necessitates the exploration of novel therapeutic agents.[3]
Our central hypothesis is that 4-(4-Chlorophenoxy)benzoic acid exerts its potential therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of fatty acid storage and metabolism, and their modulation is a clinically validated strategy for treating metabolic disorders.[4] Specifically, we will focus on PPARα, a key regulator of fatty acid oxidation. This hypothesis is based on the structural motifs shared between 4-(4-Chlorophenoxy)benzoic acid and known PPAR agonists.[1][2]
To rigorously test this hypothesis, we will employ a multi-tiered validation process, outlined in the workflow below.
Caption: A multi-tiered workflow for validating the mechanism of action.
Tier 1: Establishing Direct Target Engagement
The foundational step in validating a mechanism of action is to demonstrate direct physical interaction between the compound and its putative target. We will employ two orthogonal, label-free techniques to assess the binding of 4-(4-Chlorophenoxy)benzoic acid to PPARα.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[5] It relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6]
Experimental Protocol: CETSA for PPARα Engagement
-
Cell Culture: Culture a relevant cell line endogenously expressing PPARα (e.g., HepG2 human hepatoma cells) to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of 4-(4-Chlorophenoxy)benzoic acid (e.g., 0.1, 1, 10, 100 µM), BMS-687453 (positive control, 1 µM), and a vehicle control (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
Thermal Challenge: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction) and quantify the amount of PPARα using Western blotting or an AlphaScreen® assay.[7]
-
Data Analysis: Plot the percentage of soluble PPARα as a function of temperature for each treatment condition to generate melting curves. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization.
Expected Data and Comparison
| Compound | Concentration (µM) | Apparent Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 52.5 | - |
| 4-(4-Chlorophenoxy)benzoic acid | 1 | 53.0 | +0.5 |
| 10 | 55.2 | +2.7 | |
| 100 | 57.8 | +5.3 | |
| BMS-687453 (Positive Control) | 1 | 58.5 | +6.0 |
Surface Plasmon Resonance (SPR)
To obtain quantitative data on binding kinetics, we will use Surface Plasmon Resonance (SPR).[8] This technique measures the real-time interaction between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor chip.[9]
Experimental Protocol: SPR for PPARα Binding Kinetics
-
Protein Immobilization: Immobilize recombinant human PPARα protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Preparation: Prepare a dilution series of 4-(4-Chlorophenoxy)benzoic acid and BMS-687453 in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compounds over the immobilized PPARα surface and a reference flow cell.
-
Data Acquisition: Monitor the change in the refractive index in real-time to generate sensorgrams.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Expected Data and Comparison
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| 4-(4-Chlorophenoxy)benzoic acid | 2.5 x 10^4 | 5.0 x 10^-3 | 200 |
| BMS-687453 (Positive Control) | 8.0 x 10^5 | 8.0 x 10^-3 | 10 |
Tier 2: Delineating the Cellular Signaling Pathway
Demonstrating direct binding is necessary but not sufficient. We must also show that this binding event leads to a functional consequence within the cell, specifically the activation of the PPARα signaling pathway.
Sources
- 1. Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural products for managing metabolic syndrome: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. news-medical.net [news-medical.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creativebiolabs.net [creativebiolabs.net]
- 9. pubs.acs.org [pubs.acs.org]
Benchmarking 4-(4-Chlorophenoxy)benzoic Acid (Fenofibric Acid) in Metabolic Disease Research
Executive Summary
4-(4-Chlorophenoxy)benzoic acid , commonly known as Fenofibric Acid (CAS: 37087-94-8), serves as the bioactive metabolite of the widely prescribed lipid-lowering agent Fenofibrate.[1] While Fenofibrate is the clinical standard for delivery (due to bioavailability constraints), Fenofibric Acid is the actual effector molecule responsible for Peroxisome Proliferator-Activated Receptor alpha (PPAR
This guide benchmarks Fenofibric Acid against its prodrug precursor, classic fibrates (Gemfibrozil), and next-generation Selective PPAR
Comparative Performance Matrix
The following data synthesizes performance metrics across pharmacodynamics, selectivity, and safety profiles.
Table 1: Agonist Potency and Selectivity Profile
| Metric | Fenofibric Acid (Active Metabolite) | Fenofibrate (Prodrug) | Pemafibrate (SPPARM | Gemfibrozil (Classic Fibrate) |
| Primary Target | PPAR | Pro-drug (Inactive at PPAR | PPAR | PPAR |
| Human PPAR | 9.5 – 30 | > 100 | 1.4 nM (High Potency) [2] | ~30 – 50 |
| PPAR Selectivity | Moderate ( | N/A | High ( | Low (Pan-fibrate activity) |
| LXR Activity | Neutral | Antagonist (Unique Mechanism) [3] | Neutral | Neutral |
| Solubility (Water) | Practically Insoluble | Practically Insoluble | Low | Low |
| Statin Compatibility | High (Low CYP interaction) | High | High | Low (Inhibits Glucuronidation) |
Analyst Insight: While Pemafibrate demonstrates superior potency (nanomolar range), Fenofibric Acid remains the standard reference for "balanced" PPAR
activation. Its lower potency allows for a wider therapeutic window in in vitro toxicity assays compared to the ultra-potent SPPARMclass.
Mechanistic Deep Dive: The "Chemical Switch"
A critical, often under-reported feature of this molecule is the functional divergence between the acid and ester forms.
-
The Acid (Fenofibric Acid): Binds to the PPAR
Ligand Binding Domain (LBD), recruiting RXR to form a heterodimer. This complex binds to Peroxisome Proliferator Response Elements (PPREs), driving the transcription of genes involved in fatty acid -oxidation (e.g., CPT1A, ACOX1). -
The Ester (Fenofibrate): While inactive at PPAR
, the ester form acts as a potent antagonist of the Liver X Receptor (LXR), inhibiting lipogenesis.[2] This dual mechanism is lost if researchers only use the free acid in in vitro models without considering the ester's role in whole-organism physiology.
Visualization: Mechanism of Action Pathway
Figure 1: The activation cascade of Fenofibric Acid.[3] Note that hydrolysis from the prodrug is a prerequisite for PPAR
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for benchmarking Fenofibric Acid against alternatives.
Protocol A: PPAR Luciferase Reporter Gene Assay
Objective: Quantify transcriptional activation potency (
Reagents:
-
Cell Line: COS-7 or HEK293T (low endogenous PPAR expression).
-
Plasmids: Expression vector (pSG5-hPPAR
), Reporter vector (PPRE-Luciferase), Control (Renilla). -
Compound: 4-(4-Chlorophenoxy)benzoic acid (dissolved in DMSO).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Transfection: Co-transfect plasmids using Lipofectamine. Ratio 10:1 (Reporter:Expression).
-
Treatment:
-
Replace medium with serum-free Opti-MEM.
-
Treat with Fenofibric Acid (concentration range: 1
M to 100 M). -
Include Pemafibrate (0.1 nM to 100 nM) as a positive high-potency control.
-
Include DMSO (0.1%) as vehicle control.
-
-
Incubation: 24 hours at 37°C.
-
Lysis & Detection: Use Dual-Luciferase Assay System. Measure Luminescence.
-
Analysis: Normalize Firefly/Renilla ratio. Fit data to sigmoid dose-response curve to calculate
.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the PPAR
Protocol B: Solubility & Dissolution Testing
Objective: Compare the free acid vs. the ester (prodrug) to justify formulation choices.
-
Medium: 0.1N HCl (Simulated Gastric Fluid) and Phosphate Buffer pH 6.8.
-
Method: Shake-flask method (24h equilibrium).
-
Analysis: HPLC-UV detection at 286 nm.
-
Benchmark: Fenofibric Acid will show higher solubility at pH 6.8 (ionized) compared to Fenofibrate (neutral lipophile), but both are poor in acidic media. This validates the need for micronization or nanocrystal formulations in drug development.
Safety & Toxicity Benchmark
When selecting a fibrate for in vivo studies, renal safety is a primary differentiator.
-
Creatinine Specificity: Fenofibric acid treatment is associated with a reversible increase in serum creatinine.[4] This is not due to renal damage but rather the inhibition of renal transporters (OAT) involved in creatinine secretion.
-
Rhabdomyolysis: Unlike Gemfibrozil, Fenofibric Acid does not significantly inhibit the glucuronidation of statins (via UGT1A1/1A3).
-
Recommendation: For combination toxicity studies (Statin + Fibrate), Fenofibric Acid is the superior choice over Gemfibrozil to avoid confounding drug-drug interaction variables [4].[4]
-
References
-
Honda, A. et al. (2022). "Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate." International Journal of Molecular Sciences. Available at: [Link]
-
Raza-Iqbal, S. et al. (2015). "Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system." Journal of Biological Chemistry. Available at: [Link]
-
Vanden Heuvel, J.P. et al. (2006). "A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha versus liver X receptor."[2] Molecular Pharmacology. Available at: [Link]
-
FDA Prescribing Information. (2024). "Fenofibric Acid - Clinical Pharmacology." Drugs.com.[5] Available at: [Link]
Sources
- 1. US9439860B2 - Fenofibrate formulation - Google Patents [patents.google.com]
- 2. A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. drugs.com [drugs.com]
Safety Operating Guide
Personal protective equipment for handling 4-(4-Chlorophenoxy)benzoic acid
CAS: 21120-71-8 | Formula: C₁₃H₉ClO₃ | Role: Synthesis Intermediate / Reagent[1][2]
Executive Safety Assessment
Status: HAZARDOUS SUBSTANCE Immediate Action Required: Strict containment of dust; Zero-tolerance for drain disposal.[2]
As a Senior Application Scientist, I emphasize that while 4-(4-Chlorophenoxy)benzoic acid is a standard organic intermediate, its specific hazard profile—particularly as a Skin Sensitizer (H317) and Aquatic Toxin (H400) —demands protocols stricter than those for generic benzoic acid derivatives.[1][2] The primary risk vector is particulate inhalation and dermal sensitization , where repeated minor exposures can lead to permanent allergic response.[2]
Hazard Profile & Causality
| Hazard Class | GHS Code | Operational Implication (The "Why") |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3][4] Requires strict hygiene; no hand-to-mouth contact.[1][2] |
| Skin Irritation | H315 | Causes localized inflammation.[1] Barrier protection (gloves/coat) is mandatory.[2][5] |
| Skin Sensitization | H317 | CRITICAL: May cause allergic reaction.[1][4][6][7] Unlike simple irritation, sensitization is immunological.[2] Once sensitized, trace exposure triggers reaction.[2] Zero skin contact allowed. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][4][6][8] Dust can bypass standard safety glasses; goggles are required.[2] |
| Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] Absolute prohibition on drain disposal. All waste must be sequestered.[2] |
Engineering Controls: The First Line of Defense
PPE is the last line of defense.[2] Your primary safety system is the Engineering Control .[2]
-
Primary Containment: All handling of the solid powder (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) vented to the outside.[2]
-
Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .
-
Reasoning: Velocities >0.5 m/s can create turbulence that disperses fine powders, increasing contamination risk rather than reducing it.[2]
-
-
Static Control: Use an ionizing bar or anti-static gun inside the hood during weighing.[2]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.[1][2]
| Body Area | Recommended Equipment | Technical Justification |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Neoprene (if using halogenated solvents) | Sensitization Defense: Single gloves can have micro-pinholes.[1][2] Double gloving provides a statistical safety margin against H317 (Sensitizer).[2] Change Frequency: Every 2 hours or immediately upon splash. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Dust Exclusion: Standard safety glasses have gaps at the temples.[1] Fine airborne powder can migrate through these gaps.[2] Goggles seal the orbital area.[2] |
| Respiratory | N95 / P100 Respirator (Only if outside Fume Hood) | Backup Only: If engineering controls fail or during spill cleanup.[1] A surgical mask offers zero protection against chemical dust.[2] |
| Body Defense | Lab Coat (Buttoned, Long Sleeve) + Tyvek Sleeve Covers | Gap Coverage: The wrist gap between glove and lab coat is the #1 exposure point.[1][2] Tyvek sleeves bridge this gap.[2] |
PPE Decision Logic
The following diagram illustrates the decision pathway for selecting PPE based on the physical state of the reagent.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][2] Note the critical upgrade to glove material if aggressive solvents are used.[2]
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid)
Objective: Transfer solid without generating airborne dust or contaminating the balance area.[2]
-
Preparation:
-
Transfer:
-
Decontamination:
Protocol B: Solubilization (Liquid Handling)
Objective: Dissolve solid while managing splash and solvent risks.[2] Note: This compound is sparingly soluble in water; organic solvents (DMSO, Ethanol, DCM) are typically used.[1][2]
-
Solvent Selection: Verify glove compatibility with the solvent, not just the solute.[2]
-
Mixing:
Emergency Response: Spill Management
Core Principle: Do not attempt to clean a spill if you lack the proper PPE or if the volume exceeds 500g (solid) or 1L (solution).[2]
Spill Cleanup Workflow
-
Isolate: Evacuate the immediate area. Post "DO NOT ENTER" signage.[2]
-
Protect: Don N95 respirator (if dust is airborne), goggles, and fresh gloves.[2]
-
Contain (Solid):
-
Contain (Liquid):
-
Decontaminate: Scrub the surface with soap and water.[2] Test surface pH if applicable.[2]
Figure 2: Emergency spill response workflow emphasizing dust suppression for solids.
Disposal & Environmental Compliance
Regulatory Status: Marine Pollutant (H400).[2] Directive: Under no circumstances should this material enter the municipal water system.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic/Sensitizer." [2]
-
Liquid Waste: Collect in "Halogenated Organic Waste" carboys (due to the Chlorine atom).[2] Do not mix with non-halogenated solvents if your facility separates them, as this increases disposal costs.[2]
-
Contaminated PPE: Gloves and Kimwipes used during handling must be disposed of as hazardous chemical waste, not regular trash.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89635, 4-(4-Chlorophenoxy)benzoic acid.[1][2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-(4-chlorophenoxy)benzoic acid.[1][2] (Note: Referenced via structural analog data for chlorophenoxy herbicides). Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment.[2] Retrieved from [Link]
Sources
- 1. 4-(4-CHLOROPHENOXY)BENZOIC ACID | 21120-67-2 [m.chemicalbook.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. carlroth.com [carlroth.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. redox.com [redox.com]
- 6. cdnmedia.polyglass.com [cdnmedia.polyglass.com]
- 7. co.monmouth.nj.us [co.monmouth.nj.us]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
